Lumacaftor-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H18F2N2O5 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-[3-methyl-6-[[2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-2-pyridinyl]benzoic acid |
InChI |
InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)/i9D2,10D2 |
InChI Key |
UFSKUSARDNFIRC-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=NC(=C(C=C4)C)C5=CC(=CC=C5)C(=O)O)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lumacaftor-d4: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Lumacaftor-d4, the deuterated analog of Lumacaftor, a key therapeutic agent in the treatment of cystic fibrosis. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical method development. Detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the mechanism of action of its non-deuterated counterpart, Lumacaftor. This guide is intended to be a valuable resource for researchers and professionals involved in the development, analysis, and study of cystic fibrosis transmembrane conductance regulator (CFTR) modulators.
Introduction
Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced quantity at the cell surface.[2] Lumacaftor (VX-809) is a CFTR corrector that improves the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell surface.[3][4] It is administered in combination with Ivacaftor, a CFTR potentiator that increases the channel open probability of the CFTR protein at the cell surface.[1]
This compound is a stable isotope-labeled version of Lumacaftor, where four hydrogen atoms on the cyclopropane ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalysis, as it shares very similar chemical and physical properties with Lumacaftor but is distinguishable by its higher mass.[5][6] The use of deuterated internal standards is a widely accepted practice in mass spectrometry-based quantification to improve the accuracy and precision of the analytical method.[7]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central pyridinylbenzoic acid moiety linked to a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide group, with four deuterium atoms on the cyclopropane ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-(6-(1-(2,2-Difluorobenzo[d][5][8]dioxol-5-yl)cyclopropane-1-carboxamido-2,2,3,3-d4)-3-methylpyridin-2-yl)benzoic Acid | [5][9] |
| CAS Number | 2733561-44-7 | [5] |
| Molecular Formula | C₂₄H₁₄D₄F₂N₂O₅ | [5][9] |
| Molecular Weight | 456.44 g/mol | [5][9] |
| Appearance | White to off-white powder | [8] |
| Solubility | Practically insoluble in water | [8] |
| Storage | -20°C for 1 month, -80°C for 6 months | [7] |
Table 2: Comparison of Lumacaftor and this compound
| Property | Lumacaftor | This compound |
| Molecular Formula | C₂₄H₁₈F₂N₂O₅ | C₂₄H₁₄D₄F₂N₂O₅ |
| Molecular Weight | 452.41 g/mol | 456.44 g/mol |
| Primary Use | CFTR Corrector | Internal Standard |
Synthesis of this compound
The final step in the synthesis of Lumacaftor involves the formal condensation of the carboxy group of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid with the aromatic amino group of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid.[4] To synthesize this compound, the deuterated carboxylic acid intermediate would be used in this condensation step.
Mechanism of Action of Lumacaftor
Lumacaftor acts as a chaperone to correct the misfolding of the F508del-CFTR protein.[8] This correction allows for a greater proportion of the synthesized F508del-CFTR protein to escape degradation in the endoplasmic reticulum and be trafficked to the cell surface, thereby increasing the density of CFTR channels at the plasma membrane.[2][3]
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily used as an internal standard for the quantification of Lumacaftor in biological matrices such as plasma and sputum by LC-MS/MS. Below is a representative protocol.
Materials and Reagents
-
Lumacaftor and this compound reference standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Polypropylene microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Lumacaftor and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of Lumacaftor working solutions by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working solution of this compound (internal standard) in methanol at a suitable concentration (e.g., 1 µg/mL).
-
Sample Preparation
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Lumacaftor working solutions into blank human plasma to achieve the desired concentration range for the calibration curve and QC samples.
-
Protein Precipitation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 3: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lumacaftor: m/z 453.1 -> [product ion] this compound: m/z 457.1 -> [product ion] |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Lumacaftor in biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of cystic fibrosis. This technical guide provides essential information on the chemical properties, synthesis, and analytical applications of this compound, serving as a valuable resource for scientists and researchers in drug development. The provided diagrams and protocols offer a practical framework for the implementation of robust and reliable bioanalytical methods for this important CFTR modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. data.epo.org [data.epo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]
Synthesis and Characterization of Deuterated Lumacaftor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of deuterated Lumacaftor (VX-809), a key component in the treatment of cystic fibrosis. Deuteration, the selective replacement of hydrogen with deuterium, can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. This document outlines a prospective synthetic approach for deuterated Lumacaftor, details essential characterization methodologies, and presents expected analytical data in a clear, structured format.
Introduction to Lumacaftor and the Rationale for Deuteration
Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It aids in the proper folding and trafficking of the F508del-CFTR protein, the most common mutation in cystic fibrosis, allowing it to reach the cell surface and function as a chloride channel. The combination of Lumacaftor and Ivacaftor (a CFTR potentiator) provides a therapeutic benefit to patients with this mutation.
Strategic deuteration of a drug molecule can offer several advantages, including:
-
Altered Metabolism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug breakdown by cytochrome P450 enzymes.
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, reduced dosing frequency, and potentially a more consistent therapeutic exposure.
-
Reduced Metabolite-Related Toxicity: If a metabolite is responsible for adverse effects, slowing its formation through deuteration can improve the drug's safety profile.
A commercially available deuterated version, Lumacaftor-d4, exists, indicating the feasibility and interest in such a molecule.[1]
Prospective Synthesis of Deuterated Lumacaftor
While a specific, publicly available, detailed protocol for the synthesis of a deuterated Lumacaftor is not available, a plausible synthetic strategy can be devised by adapting known synthetic routes for Lumacaftor.[2][3][4][5][6] The general approach involves the coupling of two key intermediates, which can be synthesized using deuterated starting materials.
One potential retrosynthetic analysis suggests the disconnection of the amide bond, leading to a deuterated benzoic acid derivative and an aminopyridine-cyclopropane moiety. Deuterium atoms can be strategically introduced into the benzoic acid ring.
Experimental Protocol: A Plausible Synthetic Approach
Step 1: Synthesis of a Deuterated 3-Boronobenzoic Acid Intermediate
A deuterated benzoic acid precursor, for example, 3-bromobenzoic acid-d4, can be used as a starting material. This can be converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Step 2: Synthesis of the Aminopyridine-Cyclopropane Intermediate
The synthesis of N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][3][7]dioxol-5-yl)cyclopropanecarboxamide can be achieved following established literature procedures.[2][4]
Step 3: Suzuki Coupling to form Deuterated Lumacaftor
The final step involves a palladium-catalyzed Suzuki coupling reaction between the deuterated 3-boronobenzoic acid intermediate and the aminopyridine-cyclopropane intermediate.[2][8]
Characterization of Deuterated Lumacaftor
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the final product. The following analytical techniques are critical.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for characterizing deuterated compounds.[7][9]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: A dilute solution of the synthesized deuterated Lumacaftor is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.
-
Data Acquisition: The analysis is performed in positive or negative ion mode to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.
-
Data Analysis: The resulting spectrum is analyzed to determine the monoisotopic mass and the isotopic distribution. The mass shift compared to non-deuterated Lumacaftor confirms the incorporation of deuterium. The isotopic pattern can be used to assess the isotopic purity.
| Parameter | Expected Value (Lumacaftor) | Expected Value (this compound) |
| Molecular Formula | C₂₄H₁₈F₂N₂O₅ | C₂₄H₁₄D₄F₂N₂O₅ |
| Monoisotopic Mass | 452.1184 | 456.1435 |
| Observed [M+H]⁺ | ~453.1257 | ~457.1508 |
Table 1: Expected Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the location and extent of deuteration.[10][11][12][13]
Experimental Protocol: NMR Analysis
-
¹H NMR Spectroscopy:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The absence or significant reduction in the intensity of specific proton signals compared to the spectrum of non-deuterated Lumacaftor confirms the positions of deuterium incorporation.
-
-
²H NMR Spectroscopy:
-
Sample Preparation: The sample is dissolved in a non-deuterated solvent (e.g., DMSO).
-
Data Acquisition: A ²H NMR spectrum is acquired.
-
Data Analysis: The presence of signals in the ²H NMR spectrum directly confirms the presence and chemical environment of the deuterium atoms.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Data Analysis: The signals of carbon atoms attached to deuterium will appear as multiplets (due to C-D coupling) and may show a slight upfield shift compared to the corresponding signals in the non-deuterated compound.
-
| Technique | Expected Observation for Deuterated Lumacaftor (e.g., deuteration on the benzoic acid ring) |
| ¹H NMR | Disappearance or significant reduction of signals corresponding to the aromatic protons on the benzoic acid ring. |
| ²H NMR | Appearance of signals in the aromatic region corresponding to the deuterium atoms on the benzoic acid ring. |
| ¹³C NMR | Splitting of carbon signals for the deuterated positions into multiplets due to C-D coupling. |
Table 2: Expected NMR Spectroscopy Data
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized deuterated Lumacaftor.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength where Lumacaftor has a strong absorbance (e.g., 291 nm).[14]
-
Data Analysis: The purity is determined by the peak area percentage of the main product peak relative to all other peaks in the chromatogram.
Signaling Pathway and Experimental Workflow
Conclusion
The synthesis of deuterated Lumacaftor is a viable strategy to potentially enhance its therapeutic properties. By leveraging established synthetic routes for Lumacaftor and incorporating deuterated starting materials, it is possible to produce this novel molecular entity. A rigorous analytical characterization using mass spectrometry, NMR spectroscopy, and HPLC is paramount to ensure the successful synthesis, purity, and desired isotopic labeling of the final compound. This guide provides a foundational framework for researchers and drug development professionals embarking on the synthesis and characterization of deuterated Lumacaftor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. cheminfographic.wordpress.com [cheminfographic.wordpress.com]
- 13. Deuterium NMR [a.osmarks.net]
- 14. caymanchem.com [caymanchem.com]
Isotopic Labeling of Lumacaftor: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Lumacaftor (VX-809), a key component in the treatment of cystic fibrosis. This document is intended to serve as a core resource for researchers and drug development professionals engaged in preclinical and clinical studies, including metabolic profiling, pharmacokinetic (PK) and pharmacodynamic (PD) assessments, and quantitative bioanalysis.
Introduction
Isotopic labeling is a critical technique in pharmaceutical research, enabling the precise tracking and quantification of drug molecules and their metabolites within biological systems. By replacing one or more atoms of a drug molecule with their stable or radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Carbon-14 (¹⁴C), Nitrogen-15 (¹⁵N)), researchers can differentiate the administered drug from endogenous compounds. This guide focuses on the synthesis, characterization, and application of isotopically labeled Lumacaftor for research purposes.
Stable isotopes such as ²H, ¹³C, and ¹⁵N are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making them ideal for a wide range of studies.[1][2] Radiolabeled compounds, primarily with ¹⁴C, are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies due to the ability to trace all drug-related material.[1][3]
Synthesis of Isotopically Labeled Lumacaftor
The synthesis of isotopically labeled Lumacaftor involves the incorporation of isotopes into one of its key synthetic precursors, followed by the completion of the synthetic route. The general synthesis of Lumacaftor proceeds via the amide coupling of two main fragments: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid and 3-(6-amino-3-methylpyridin-2-yl)benzoic acid .[4][5]
Representative Experimental Protocol: Deuterium Labeling ([²H]-Lumacaftor)
A common strategy for deuterium labeling is to introduce deuterium atoms at positions that are metabolically stable and do not significantly alter the drug's pharmacological properties. For Lumacaftor, the aromatic rings or the methyl group on the pyridine ring are potential sites for deuteration. The following protocol describes a plausible route for the synthesis of [²H₄]-Lumacaftor, with deuterium atoms incorporated into the benzoic acid moiety.
Step 1: Synthesis of Deuterated 3-(6-amino-3-methylpyridin-2-yl)benzoic acid ([²H₄]-Fragment B)
-
Starting Material: 3-Bromo-5-methyl-2-nitropyridine.
-
Deuteration: The aromatic ring of a suitable precursor to the benzoic acid moiety can be deuterated using a palladium-catalyzed hydrogen-deuterium exchange reaction with deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source.[6][7][8]
-
Reaction Conditions:
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Deuterium Source: D₂O.
-
Solvent: D₂O or a suitable organic solvent.
-
Temperature: 100-150 °C.
-
Pressure: H₂ atmosphere (if required to activate the catalyst).
-
-
Purification: The deuterated intermediate is purified by column chromatography.
-
Subsequent Steps: The deuterated intermediate is then carried through the remaining steps of the synthesis of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid, which typically involves a Suzuki coupling to introduce the benzoic acid group, followed by reduction of the nitro group to an amine.
Step 2: Amide Coupling to form [²H₄]-Lumacaftor
-
Reactants:
-
Coupling Reagents: A standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reaction Conditions: Room temperature for 12-24 hours.
-
Purification: The final product, [²H₄]-Lumacaftor, is purified by preparative High-Performance Liquid Chromatography (HPLC).
Representative Experimental Protocol: Carbon-13 Labeling ([¹³C]-Lumacaftor)
Carbon-13 labeling often targets the carboxylic acid group or a specific carbon in the aromatic backbone. The following protocol outlines a potential synthesis of [¹³C]-Lumacaftor with the label in the carboxylic acid moiety.
Step 1: Synthesis of [¹³C]-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid ([¹³C]-Fragment A)
-
Starting Material: A suitable precursor to the cyclopropanecarboxylic acid, such as a brominated or iodinated derivative of the difluorobenzodioxole.
-
¹³C-Carbonylation: The ¹³C label can be introduced via a carbonylation reaction using ¹³C-labeled carbon monoxide ([¹³C]CO) gas in the presence of a palladium catalyst.[14][15]
-
Alternative Route: Another approach involves the use of a ¹³C-labeled cyanide, such as K¹³CN, to introduce the labeled carbon, which is then hydrolyzed to the carboxylic acid.[16]
-
Reaction Conditions:
-
Catalyst: Palladium(II) acetate or a similar palladium catalyst.
-
Ligand: A suitable phosphine ligand.
-
Solvent: A high-boiling point solvent such as Dimethyl sulfoxide (DMSO) or DMF.
-
Temperature: 80-120 °C.
-
-
Purification: The [¹³C]-labeled carboxylic acid is purified by crystallization or column chromatography.
Step 2: Amide Coupling to form [¹³C]-Lumacaftor
-
Reactants:
-
[¹³C]-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid ([¹³C]-Fragment A).
-
3-(6-amino-3-methylpyridin-2-yl)benzoic acid (Fragment B).
-
-
Coupling Reagents, Solvent, and Reaction Conditions: As described in Step 2 of the deuterium labeling protocol.
-
Purification: The final product, [¹³C]-Lumacaftor, is purified by preparative HPLC.
Quality Control and Data Presentation
The quality of isotopically labeled Lumacaftor is critical for its use in research. Key quality attributes include chemical purity, isotopic purity (or isotopic enrichment), and structural identity. These are typically assessed using a combination of analytical techniques.[17][18]
Table 1: Typical Quality Control Specifications for Isotopically Labeled Lumacaftor
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV | ≥ 98% |
| Isotopic Purity | Mass Spectrometry (MS) | ≥ 98% (for each labeled position) |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 99 atom % excess |
| Structure Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with the proposed structure |
| Residual Solvents | Gas Chromatography (GC) | Within ICH limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Table 2: Representative Yields for Multi-Step Synthesis of Labeled Lumacaftor
| Synthetic Step | Description | Expected Yield Range |
| 1 | Synthesis of Labeled Precursor (e.g., [²H₄]-Fragment B) | 40-60% |
| 2 | Amide Coupling | 70-90% |
| 3 | Purification of Final Labeled Lumacaftor | 80-95% |
| Overall Yield | 22-51% |
Note: Yields are highly dependent on the specific reaction conditions and scale of the synthesis.[19][20][21][22][23]
Applications and Experimental Workflows
Isotopically labeled Lumacaftor is a versatile tool for various research applications, primarily in the field of drug metabolism and pharmacokinetics (DMPK).[3][24][25][26]
Pharmacokinetic (ADME) Studies
Radiolabeled Lumacaftor, typically [¹⁴C]-Lumacaftor, is used in ADME studies to determine the mass balance of the drug and to identify and quantify its metabolites.[1][27]
Bioanalysis and Internal Standards
Stable isotope-labeled (SIL) Lumacaftor, such as [²H₄]-Lumacaftor or [¹³C]-Lumacaftor, is widely used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2]
Mechanism of Action Studies
Isotopically labeled Lumacaftor can also be employed to study its mechanism of action as a CFTR protein corrector. For instance, labeled Lumacaftor could be used in binding assays to quantify its interaction with the CFTR protein or in pulse-chase experiments to track the synthesis, folding, and trafficking of the CFTR protein.
Conclusion
The isotopic labeling of Lumacaftor is an indispensable tool for advancing our understanding of its pharmacokinetic properties, metabolism, and mechanism of action. This technical guide provides a foundational understanding of the synthetic strategies, quality control measures, and research applications of isotopically labeled Lumacaftor. While the specific protocols may be adapted based on the desired isotope and labeling position, the principles outlined herein serve as a robust starting point for researchers and drug development professionals. The use of isotopically labeled Lumacaftor will continue to be instrumental in the development of new and improved therapies for cystic fibrosis.
References
- 1. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]
- 9. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7 [homesunshinepharma.com]
- 12. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | C11H8F2O4 | CID 44206103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Product Modified | Update Simson Pharma [simsonpharma.com]
- 14. Synthesis of carbon-13 labelled carboxylic acids via organoborane reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stable isotopic characterization of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 21. mdpi.com [mdpi.com]
- 22. Multi-Step Organic Synthesis | SV ChemBioTech [svchembiotech.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. moravek.com [moravek.com]
- 27. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]
understanding the role of Lumacaftor-d4 in protein folding
An In-Depth Technical Guide on the Role of Lumacaftor-d4 in Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis (CF) is a life-limiting genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the misfolding of the CFTR protein, leading to its premature degradation and a deficit of functional chloride channels at the cell surface. Corrector molecules, such as Lumacaftor, represent a therapeutic class designed to rescue these misfolded proteins. This guide delves into the molecular mechanisms by which Lumacaftor addresses the F508del-CFTR folding defect. Furthermore, it introduces this compound, a deuterated version of the molecule, and explores the scientific rationale for its development. While the core protein-folding rescue mechanism of this compound is identical to its non-deuterated counterpart, the strategic replacement of hydrogen with deuterium atoms is hypothesized to improve its metabolic profile and pharmacokinetic properties. This document provides a comprehensive overview of the underlying protein-folding problem, the corrective mechanism of the Lumacaftor moiety, the potential advantages of deuteration, quantitative efficacy data for Lumacaftor, and detailed experimental protocols for evaluating CFTR corrector compounds.
The Molecular Pathology of the F508del-CFTR Mutation
The CFTR protein is a complex, multi-domain glycoprotein that functions as an ATP-gated anion channel. Its biogenesis is a multi-step process within the endoplasmic reticulum (ER) and Golgi apparatus. The deletion of a single phenylalanine residue at position 508 (F508del) disrupts the proper folding and conformational stability of the protein, particularly affecting the first nucleotide-binding domain (NBD1).[1][2][3]
This misfolding is recognized by the cell's sophisticated quality control system in the ER. Chaperone proteins identify the aberrant F508del-CFTR, targeting it for the ER-associated degradation (ERAD) pathway. This leads to the ubiquitination and subsequent degradation of the protein by the proteasome, preventing it from trafficking to the Golgi apparatus for further maturation and eventual insertion into the plasma membrane.[2][4] The result is a severe reduction in the quantity of CFTR channels at the epithelial cell surface, leading to the defective ion and water transport characteristic of cystic fibrosis.[5]
Mechanism of Action: Lumacaftor-Mediated Protein Folding Correction
Lumacaftor (VX-809) is a CFTR corrector that functions as a pharmacological chaperone. It directly binds to the F508del-CFTR protein during its biogenesis.[3][6] Cryo-electron microscopy studies have revealed that Lumacaftor inserts into a specific hydrophobic pocket within the first transmembrane domain (TMD1) of CFTR.[7][8] This binding site is formed by transmembrane helices 1, 2, 3, and 6.
By occupying this pocket, Lumacaftor stabilizes the conformation of TMD1 at an early stage of protein synthesis.[7] This stabilization is believed to allosterically improve the folding of the entire protein, including the crucial NBD1 domain, allowing it to bypass the ER quality control checkpoint.[1][2][5] Consequently, a greater quantity of F508del-CFTR can be properly processed, trafficked through the Golgi apparatus (where it undergoes complex glycosylation, becoming "Band C" protein), and inserted into the plasma membrane.[9]
It is critical to note that while Lumacaftor increases the quantity of F508del-CFTR at the cell surface, it does not correct the inherent gating defect of the channel (i.e., its low probability of opening).[3] This is why it is co-formulated with a "potentiator" like Ivacaftor, which acts to hold the channel in an open state.[1][6]
The Role of Deuteration: From Lumacaftor to this compound
This compound is the deuterated isotopologue of Lumacaftor, where four specific hydrogen atoms have been replaced with deuterium.[10] Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, effectively doubling its mass. This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.
This difference in bond strength is the basis of the Deuterium Kinetic Isotope Effect (DKIE) .[11][12] Many drugs, including Lumacaftor, are metabolized by cytochrome P450 (CYP) enzymes in the liver.[3] These metabolic reactions often involve the cleavage of C-H bonds as a rate-limiting step. By replacing hydrogen with deuterium at a site of metabolic oxidation, the rate of that metabolic reaction can be significantly slowed.[13][14]
The core pharmacodynamic activity of this compound—binding to and correcting F508del-CFTR—is not expected to change, as the molecule's shape and electronic properties are nearly identical to the parent compound.[15] The primary goal of deuteration is to improve the drug's pharmacokinetic profile.
Potential Advantages of this compound:
-
Reduced Metabolic Rate: Slower cleavage of C-D bonds by CYP enzymes can decrease the rate of metabolic clearance.[12]
-
Increased Half-Life: A lower metabolic rate can lead to a longer plasma half-life.[14][15]
-
Increased Drug Exposure (AUC): A longer half-life can result in greater overall drug exposure.
-
Improved Dosing Regimen: These modifications could potentially allow for lower or less frequent dosing, which may improve patient adherence and reduce off-target effects.[15]
| Property | Lumacaftor | This compound (Hypothesized) | Rationale |
| Mechanism of Action | Pharmacological Chaperone | Pharmacological Chaperone | Deuteration does not alter the molecular shape required for binding to CFTR. |
| Metabolic Stability | Standard | Increased | Stronger C-D bond slows metabolism where C-H bond cleavage is rate-limiting (DKIE).[11][12] |
| Plasma Half-Life | Standard | Longer | Reduced metabolic clearance leads to longer persistence in the body.[14] |
| Systemic Exposure (AUC) | Standard | Higher | Slower clearance results in greater overall drug exposure over a dosing interval. |
| Dosing Frequency | Twice Daily (as Orkambi®) | Potentially Once Daily | A longer half-life may allow for less frequent administration.[15] |
Note: The properties for this compound are hypothesized based on the established principles of deuterated pharmaceuticals, as direct comparative clinical data is not yet widely published.
Quantitative Data on Lumacaftor Efficacy
The following tables summarize the quantitative efficacy of the non-deuterated Lumacaftor moiety in preclinical and clinical settings. This data establishes the baseline activity for F508del-CFTR correction.
Table 1: In Vitro Efficacy of Lumacaftor
| Assay System | Parameter | Result | Citation |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Chloride Transport (EC₅₀) | ~0.5 µM | [10] |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Protein Maturation (EC₅₀) | ~0.1 µM | [10] |
| Human Bronchial Epithelial (HBE) cells from F508del homozygous donors | Rescued CFTR Function | ~15% of normal | [2] |
Table 2: Clinical Efficacy of Lumacaftor/Ivacaftor Combination Therapy (Orkambi®)
| Study Population | Parameter | Result (Change from Baseline) | Citation |
| Patients ≥12 years homozygous for F508del | Absolute change in ppFEV₁ | +2.6 to 4.0 percentage points | [5] |
| Patients ≥12 years homozygous for F508del | Absolute change in Sweat Chloride | -11 mmol/L | [3] |
| Patients 2-5 years homozygous for F508del | Absolute change in Sweat Chloride | -31.7 mmol/L | [5] |
| Patients 2-11 years homozygous for F508del | Rescued CFTR function (Intestinal Current) | ~30.5% of normal | |
| Patients 6-11 years homozygous for F508del | Absolute change in ppFEV₁ | +2.5 percentage points |
Key Experimental Protocols for Corrector Evaluation
Evaluating the efficacy of a CFTR corrector like Lumacaftor or its deuterated analogues requires a suite of specialized biochemical and electrophysiological assays.
Western Blot for CFTR Maturation
This assay distinguishes between the immature, core-glycosylated form of CFTR found in the ER (Band B, ~150 kDa) and the mature, complex-glycosylated form that has passed through the Golgi (Band C, ~170 kDa).[9] An effective corrector will increase the ratio of Band C to Band B.
Protocol:
-
Cell Lysis: Lyse cells treated with the corrector compound (and controls) in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Solubilize equal amounts of protein in 2X Laemmli sample buffer containing a reducing agent (e.g., DTT). Heat samples at 37-65°C for 15 minutes. (Note: Do not boil CFTR samples as this can cause aggregation).[16]
-
SDS-PAGE: Separate proteins on a low-percentage (6-7%) or gradient (e.g., 4-15%) Tris-glycine polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
-
Blocking: Block the membrane for at least 1 hour in a blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to CFTR (e.g., clone 596) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the densitometry of Band B and Band C to determine the maturation efficiency.
Ussing Chamber for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across a polarized epithelial monolayer.[17][18] It allows for the direct measurement of CFTR-dependent chloride secretion as a short-circuit current (Isc).
Protocol:
-
Cell Culture: Grow human bronchial epithelial (HBE) or other suitable cells on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Pre-incubation: Incubate the monolayers with the corrector compound (e.g., 1 µM Lumacaftor) for 24 hours prior to the assay.[19]
-
Chamber Mounting: Mount the permeable support into a modified Ussing chamber, separating the apical and basolateral sides. Bathe both sides with identical Ringer's solution.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., 10 µM Forskolin) and a potentiator (e.g., 30 µM Genistein or a clinically relevant potentiator like Ivacaftor) to the basolateral (or sometimes apical) chamber. Record the peak increase in Isc.[20][21]
-
CFTR Inhibition: Confirm the current is CFTR-specific by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) and observing the reduction in Isc.[20][21]
-
Analysis: The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is a direct measure of functional CFTR activity at the cell surface.
Cell Surface Biotinylation and ELISA for Surface Expression
This method quantifies the amount of CFTR protein present on the apical surface of polarized epithelial cells.[22][23]
Protocol:
-
Cell Culture and Treatment: Grow polarized epithelial cells on permeable supports and treat with the corrector compound as described above.
-
Biotinylation: Place cells on ice to halt membrane trafficking. Add a cell-impermeable biotinylation reagent (e.g., NHS-SS-Biotin) to the apical chamber to label surface proteins.
-
Quenching: Quench the reaction with a primary amine-containing solution (e.g., glycine).
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated (i.e., cell surface) proteins.
-
Elution and Analysis: Elute the captured proteins from the beads and analyze the amount of CFTR by Western blot as described in section 5.1.
-
ELISA-based alternative: For higher throughput, an ELISA-based method can be used on cells expressing CFTR with an extracellular epitope tag (e.g., HA). After incubation with a primary anti-tag antibody and a secondary HRP-conjugated antibody, a fluorescent substrate is added, and the signal, proportional to the amount of surface CFTR, is read on a plate reader.[22]
Patch Clamp for Single-Channel Activity
The patch-clamp technique allows for the direct measurement of the biophysical properties of individual CFTR channels, including conductance and open probability (Po).[20][24]
Protocol:
-
Cell Preparation: Plate cells expressing the target CFTR variant onto glass coverslips.
-
Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate extracellular solution.
-
Seal Formation: Using a micromanipulator, gently press the micropipette against the cell membrane to form a high-resistance "giga-seal," electrically isolating a small patch of the membrane.
-
Excised Patch Formation: For detailed study of CFTR, the "inside-out" configuration is typically used. The pipette is pulled away from the cell, excising the membrane patch so that the intracellular face is exposed to the bath solution.[24]
-
Channel Activation: The bath solution contains Mg-ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels within the patch.
-
Data Recording: A voltage clamp is applied across the membrane patch, and the resulting picoampere-level currents are recorded as channels open and close.
-
Analysis: The data is analyzed to determine the single-channel current amplitude (which reflects conductance) and the fraction of time the channel spends in the open state (the open probability). This is crucial for distinguishing the effects of correctors (which increase the number of channels) from potentiators (which increase the open probability of existing channels).
Conclusion
Lumacaftor plays a critical role in the modern therapeutic landscape of cystic fibrosis by directly addressing the root folding defect of the F508del-CFTR protein. Its mechanism as a pharmacological chaperone that stabilizes the first transmembrane domain is now structurally understood, providing a clear basis for its ability to increase the trafficking of functional protein to the cell surface. The development of this compound represents a logical and scientifically-driven evolution in drug design, aiming to enhance the molecule's clinical utility by improving its pharmacokinetic profile. By leveraging the deuterium kinetic isotope effect, this compound is engineered for greater metabolic stability, which is hypothesized to translate into a longer half-life and more consistent patient exposure. While the core protein-folding rescue activity remains unchanged, this "bio-better" approach holds the promise of an optimized dosing regimen and potentially improved therapeutic outcomes. The continued application of the robust experimental protocols detailed herein will be essential for the preclinical and clinical validation of this compound and the next generation of CFTR modulator therapies.
References
- 1. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterated drug - Wikipedia [en.wikipedia.org]
- 15. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 16. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 17. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiologicinstruments.com [physiologicinstruments.com]
- 19. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 20. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 22. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Lumacaftor-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Lumacaftor-d4. Given the limited publicly available, in-depth stability data specifically for the deuterated form, this document synthesizes the available storage and handling information for this compound with a detailed examination of the stability profile of its non-deuterated counterpart, Lumacaftor. The principles of isotopic substitution on drug stability are also discussed to provide a theoretical framework.
Introduction to this compound and the Significance of Deuteration
This compound is the deuterium-labeled version of Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is designed to improve the conformational stability of the F508del-CFTR mutant protein, leading to increased processing and trafficking to the cell surface.[1] Deuteration, the substitution of hydrogen with its isotope deuterium, is a strategy employed in drug development to potentially enhance a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[][3][4] This can lead to a longer drug half-life, reduced dosage frequency, and potentially an altered metabolite profile.[][4][5][6]
While deuteration can significantly impact metabolic stability, its effect on intrinsic chemical stability under various stress conditions requires empirical investigation. This guide addresses the known stability characteristics of this compound and, by extension, the expected behavior based on studies of Lumacaftor.
Physical and Chemical Stability of this compound
Direct, publicly accessible data from forced degradation studies on this compound is scarce. However, information from commercial suppliers provides foundational knowledge regarding its storage and handling.
Storage and Handling Recommendations
The stability of this compound is contingent on proper storage conditions to prevent degradation. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | [7] |
| In Solvent | -20°C | 1 month | [7] |
It is crucial to handle the compound in a controlled environment, avoiding exposure to excessive light, moisture, and extreme temperatures to maintain its integrity.
Inferred Stability Profile from Lumacaftor Studies
Due to the lack of specific forced degradation data for this compound, this section details the stability profile of non-deuterated Lumacaftor. These findings provide a strong indication of the potential degradation pathways and stability challenges for this compound. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[8][9]
Summary of Forced Degradation Studies on Lumacaftor
Forced degradation studies on Lumacaftor have been performed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress.[10] The following table summarizes the typical conditions and outcomes of such studies.
| Stress Condition | Reagent/Condition | Observation | Citations |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, Room Temp. or 50-60°C | Subject to degradation. | [9][10] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, Room Temp. or 50-60°C | Subject to degradation. | [9][10] |
| Oxidative Degradation | Hydrogen Peroxide (e.g., 3-30%) | Subject to degradation. | [10] |
| Thermal Degradation | Elevated temperatures (e.g., 60-80°C) | Potential for degradation. | [10] |
| Photolytic Degradation | Exposure to UV and visible light | Potential for degradation. | [10] |
These studies indicate that the Lumacaftor molecule is susceptible to degradation under hydrolytic and oxidative conditions. The deuteration in this compound is unlikely to alter these fundamental chemical liabilities, although the rate of degradation could be subtly affected.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of stability studies. The following sections outline representative methodologies for stability-indicating assays and forced degradation studies based on published methods for Lumacaftor.
Stability-Indicating RP-HPLC Method for Lumacaftor
A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop a simple, accurate, and precise stability-indicating RP-HPLC method for the quantification of Lumacaftor in the presence of its degradation products.
Chromatographic Conditions:
| Parameter | Details | Citations |
| Instrument | Waters HPLC with UV detector | [10] |
| Column | Agilent Eclipse XDB-C8 (4.6 x 150mm, 5µm) | [10] |
| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (40:60 v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | 290 nm | [10] |
| Injection Volume | 10 µL | [10] |
| Column Temperature | 25°C (Ambient) | [10] |
| Run Time | 10 min | [10] |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 40 mg of Lumacaftor working standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase).
-
Sample Solution: Prepare a solution of the drug product equivalent to the standard concentration.
-
Working Standard and Sample: Further dilute the stock solutions to a suitable working concentration for analysis.
Forced Degradation Experimental Workflow
The following workflow outlines the steps for conducting forced degradation studies on Lumacaftor, which would be applicable to this compound.
Potential Degradation Pathways
While specific degradation products for this compound have not been reported, studies on Lumacaftor suggest that hydrolysis of the amide bond and oxidation of the molecule are likely degradation pathways. The core structure of Lumacaftor contains functional groups susceptible to such reactions. The identification of these degradation products is typically achieved using mass spectrometry (LC-MS/MS) to elucidate their structures.
Conclusion
The physical and chemical stability of this compound is a critical parameter for its development and use as a research tool or therapeutic agent. While direct and comprehensive stability data for the deuterated compound is not widely available, the provided storage conditions offer a baseline for maintaining its integrity. The detailed stability profile and analytical methodologies for non-deuterated Lumacaftor serve as a robust surrogate, indicating that the molecule is susceptible to hydrolytic and oxidative degradation. The provided experimental workflow for forced degradation studies offers a systematic approach to thoroughly evaluate the stability of this compound. Further studies are warranted to fully characterize the degradation pathways and products specific to the deuterated molecule.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Lumacaftor-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lumacaftor-d4, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Lumacaftor. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and insights into its mechanism of action.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Reference(s) |
| CAS Number | 2733561-44-7 | [1][2][3][4][5] |
| Molecular Weight | 456.44 g/mol | [1][2] |
| Molecular Formula | C24H14D4F2N2O5 | [1][2] |
Mechanism of Action: Correcting Defective CFTR Trafficking
This compound, as a stable isotope-labeled analog of Lumacaftor, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. The therapeutic efficacy lies within its parent compound, Lumacaftor. Lumacaftor is a CFTR corrector that specifically targets the most common mutation in cystic fibrosis, F508del.
The F508del mutation leads to misfolding of the CFTR protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the cell membrane. Lumacaftor acts as a chaperone, aiding in the conformational stability of the F508del-CFTR protein. This correction facilitates the processing and movement of the protein from the ER to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.
For optimal therapeutic effect, Lumacaftor is often co-administered with a CFTR potentiator, such as Ivacaftor. While Lumacaftor increases the number of channels at the cell surface, a potentiator enhances the channel's open probability, allowing for increased chloride ion transport.
Signaling and Trafficking Pathway
The following diagram illustrates the CFTR protein trafficking pathway and the corrective action of Lumacaftor.
Key Experimental Protocols
To assess the efficacy of CFTR correctors like Lumacaftor, several key in vitro and ex vivo assays are employed. Detailed methodologies for these experiments are provided below.
Ussing Chamber Assay for CFTR-Mediated Chloride Current
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This assay directly quantifies the function of CFTR as a chloride channel.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed (37°C) and gassed (95% O2 / 5% CO2) Krebs-bicarbonate Ringer solution.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV using a voltage clamp amplifier. The resulting current is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Pharmacological Modulation:
-
Amiloride: Initially, amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin: Subsequently, forskolin is added to both compartments to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.
-
CFTR Potentiator (e.g., Genistein or Ivacaftor): A potentiator is added to the apical side to maximize the opening of the CFTR channels.
-
CFTR Inhibitor (e.g., CFTRinh-172): Finally, a specific CFTR inhibitor is added to confirm that the measured current is indeed mediated by CFTR.
-
-
Data Analysis: The change in Isc upon stimulation with forskolin and a potentiator is a direct measure of CFTR function. The efficacy of a corrector like Lumacaftor is determined by comparing the Isc in cells pre-treated with the compound to vehicle-treated control cells.
Iodide Efflux Assay
This is a cell-based fluorescence assay that provides a semi-quantitative measure of CFTR channel activity by monitoring the efflux of iodide ions.
Methodology:
-
Cell Culture: Cells expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are plated in a multi-well plate.
-
Corrector Incubation: Cells are incubated with Lumacaftor or a vehicle control for a sufficient period (e.g., 24-48 hours) to allow for the correction and trafficking of F508del-CFTR to the cell surface.
-
Iodide Loading: The cells are then loaded with a buffer containing sodium iodide.
-
Efflux Stimulation: The iodide-containing buffer is replaced with an iodide-free buffer containing a CFTR agonist cocktail (e.g., forskolin and a potentiator). This creates a gradient that drives iodide out of the cells through any functional CFTR channels.
-
Fluorescence Measurement: As iodide, a quencher of YFP fluorescence, leaves the cell, the fluorescence of YFP increases. This change in fluorescence is monitored over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of iodide efflux and thus reflects CFTR activity. The activity in corrector-treated cells is compared to that in vehicle-treated cells.
Immunoblotting for CFTR Protein Maturation
Western blotting is used to visualize and quantify the different glycosylated forms of the CFTR protein, providing a direct measure of its processing and trafficking through the secretory pathway.
Methodology:
-
Cell Lysis: Cells treated with Lumacaftor or vehicle are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Visualization: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imaging system.
-
Data Analysis: The CFTR protein appears as two main bands:
-
Band B: The core-glycosylated, immature form found in the ER (around 150 kDa).
-
Band C: The complex-glycosylated, mature form that has trafficked through the Golgi and is present at the cell surface (around 170-180 kDa). The ratio of Band C to Band B is used as a measure of the efficiency of CFTR maturation and trafficking. An effective corrector like Lumacaftor will increase the intensity of Band C.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a CFTR corrector.
References
Foundational Research on Deuterated CFTR Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and development of deuterated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the rationale, mechanism of action, and clinical implications of deuterating these transformative therapies for Cystic Fibrosis (CF).
Introduction to Cystic Fibrosis and CFTR Modulation
Cystic Fibrosis is a life-threatening, autosomal recessive genetic disease caused by mutations in the CFTR gene.[1][2] This gene provides instructions for making the CFTR protein, a channel that transports chloride ions across the surface of epithelial cells.[1][2][3][4] In individuals with CF, mutations in the CFTR gene lead to a dysfunctional or absent CFTR protein, resulting in the buildup of thick, sticky mucus in various organs, particularly the lungs and digestive system.[3][4]
CFTR mutations are classified based on the specific defect they cause in the protein. These include gating mutations, where the CFTR protein reaches the cell surface but does not open properly, and processing or trafficking mutations, where the protein is misfolded and degraded before it can reach the cell surface.[1][5][6]
CFTR modulators are a class of drugs that target the underlying cause of CF by improving the function of the defective CFTR protein.[7] They are generally categorized as:
-
Potentiators: These molecules increase the opening probability (gating) of the CFTR channel at the cell surface.[1][6][8][9][10]
-
Correctors: These molecules help the misfolded CFTR protein to fold correctly, enabling it to traffic to the cell surface.[1][6][8][9][10]
The Rationale for Deuteration in Drug Development
Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. The replacement of hydrogen with deuterium at specific positions within a drug molecule is a strategy known as deuteration. This modification can significantly alter the pharmacokinetic profile of a drug due to the "kinetic isotope effect."[3][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes in the body.[3][5][11]
The primary goals of deuterating CFTR modulators are to:
-
Increase Metabolic Stability: By slowing down the rate of metabolism, the drug remains in the body for a longer period.[3][5][11]
-
Extend Half-Life: A longer half-life allows for less frequent dosing, which can improve patient adherence.[5][12]
-
Reduce Clearance: A slower clearance rate from the body contributes to maintaining therapeutic drug levels.[5]
-
Improve the Therapeutic Profile: Overall, these modifications aim to create a more effective and convenient treatment option for patients.[5][13]
Deuterated Ivacaftor (Deutivacaftor / VX-561 / CTP-656)
Development History
Deuterated ivacaftor, now known as deutivacaftor, was initially developed by Concert Pharmaceuticals under the name CTP-656.[5][13][14] The development program was later acquired by Vertex Pharmaceuticals and the compound was renamed VX-561.[5][12][15]
Mechanism of Action
Deutivacaftor functions as a CFTR potentiator, mechanistically identical to its non-deuterated counterpart, ivacaftor.[3][5][12] It works by binding to the defective CFTR protein at the cell surface and increasing the probability that the channel will remain open, thereby facilitating the transport of chloride ions.[3][16] This action is particularly effective for individuals with gating mutations, such as the G551D mutation, where the CFTR protein is present on the cell surface but functions improperly.[3][5]
Preclinical and Clinical Data
Clinical studies have demonstrated that deutivacaftor has a superior pharmacokinetic profile compared to ivacaftor. A Phase 1 crossover study showed that CTP-656 had a reduced rate of clearance, a longer half-life, and increased plasma levels at 24 hours.[5] These findings support the potential for a once-daily dosing regimen, in contrast to the twice-daily dosing required for ivacaftor.[12][14][16]
Deutivacaftor has been evaluated in Phase 2 clinical trials for its safety and efficacy in adults with CF who have a CFTR gating mutation.[16] More recently, it is being investigated as a component of a new triple-combination therapy with two correctors, vanzacaftor and tezacaftor.[4][16][17]
Table 1: Summary of Pharmacokinetic Parameters for Deutivacaftor vs. Ivacaftor (Phase 1 Data)
| Parameter | Deutivacaftor (CTP-656) | Ivacaftor (Kalydeco®) | Fold Change | Reference |
| Half-life (t½) | Longer | Shorter | Increased | [5] |
| Clearance (CL) | Reduced | Higher | Decreased | [5] |
| Plasma Exposure (AUC) | Increased | Lower | Increased | [5] |
Note: Specific quantitative values from publicly available data are limited. This table represents the qualitative findings from early clinical trials.
Table 2: Key Clinical Trials for Deuterated Ivacaftor
| Trial Identifier | Phase | Status | Title | Key Findings/Endpoints |
| NCT02680249 | 1 | Completed | A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of CTP-656 in Healthy Adult Subjects | Demonstrated superior pharmacokinetic profile of CTP-656 over ivacaftor, supporting once-daily dosing.[5] |
| Vertex VX-561-101 | 2 | Completed | Study to evaluate VX-561 in adults 18 years and older with cystic fibrosis | Assessed the safety and effectiveness of deutivacaftor in CF patients with a gating mutation.[16] |
| SKYLINE 102 & 103 | 3 | Positive Results Announced | Pivotal Trials of Vanzacaftor/Tezacaftor/Deutivacaftor | Evaluated the efficacy and safety of the once-daily triple combination therapy.[17] |
| RIDGELINE 105 | 3 | Positive Results Announced | A Study of Vanzacaftor/Tezacaftor/Deutivacaftor in Children with CF Ages 6 to 11 Years | Assessed the safety and efficacy of the triple combination in a pediatric population.[17][18] |
Experimental Protocols
Ussing Chamber Assay for CFTR Potentiator Activity
A key in vitro method to assess the function of CFTR modulators is the Ussing chamber assay. This technique measures ion transport across epithelial cell monolayers.
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients with specific mutations (e.g., G551D) are cultured on permeable supports to form a polarized monolayer.
-
Assay Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Protocol:
-
Initially, the epithelial sodium channel (ENaC) is inhibited with a blocker like amiloride to isolate chloride transport.
-
A cAMP agonist, such as forskolin, is added to activate the CFTR channels.
-
The test compound (e.g., deutivacaftor) is then added to the apical side.
-
An increase in the Isc after the addition of the test compound indicates potentiation of CFTR-mediated chloride transport.
-
-
Data Analysis: The change in Isc is used to determine the EC50 of the compound, representing the concentration at which 50% of the maximal effect is observed.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to deuterated CFTR modulators.
Caption: Mechanism of action of a deuterated CFTR potentiator.
Caption: Pharmacokinetic advantages of deuteration.
Caption: Experimental workflow for evaluating a CFTR potentiator.
Conclusion and Future Directions
The foundational research into deuterated CFTR modulators represents a significant advancement in the field of precision medicine for Cystic Fibrosis. The strategic application of deuterium chemistry has led to the development of molecules like deutivacaftor with improved pharmacokinetic properties, most notably a longer half-life that allows for a more convenient once-daily dosing regimen.[12][14][16] This not only has the potential to improve patient adherence but also to provide a more stable therapeutic effect.
The future of deuterated CFTR modulators lies in their integration into highly effective combination therapies. The development of the "vanza triple" (vanzacaftor/tezacaftor/deutivacaftor) underscores this direction, aiming to provide even greater clinical benefit to a broader population of individuals with CF.[4][16][17] As research continues, the principles of deuteration may be applied to other CFTR modulators and in the development of novel therapies, further transforming the landscape of CF treatment and improving the quality of life for those affected by this disease.
References
- 1. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. What is Ivacaftor deuterated used for? [synapse.patsnap.com]
- 4. cff.org [cff.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR modulators: transformative therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Concert Pharmaceuticals, Inc. Initiates Phase 2 Clinical Trial Evaluating CTP-656 For The Treatment Of Cystic Fibrosis - BioSpace [biospace.com]
- 15. Concert Pharma Sells Deuterated Version of Ivacaftor to Vertex - Organic Patents® [organicpatents.com]
- 16. Deutivacaftor (VX-561) | CFF Clinical Trials Tool [apps.cff.org]
- 17. Vertex Announces Positive Results From Pivotal Trials of Vanzacaftor/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 18. Vanzacaftor–tezacaftor–deutivacaftor for children aged 6–11 years with cystic fibrosis (RIDGELINE Trial VX21-121-105): an analysis from a single-arm, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Lumacaftor-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anticipated metabolic fate of Lumacaftor-d4, a deuterated derivative of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Lumacaftor. While specific public data on this compound is limited, this document extrapolates its metabolic profile based on the known metabolism of Lumacaftor and the established principles of deuterium-modified pharmaceuticals. We present detailed experimental protocols for elucidating its metabolic pathways and quantitative data from studies on the non-deuterated compound for comparative purposes.
Introduction to Lumacaftor and the Rationale for Deuteration
Lumacaftor is a key component of the combination therapy ORKAMBI®, used to treat cystic fibrosis in patients with the F508del mutation. It acts as a CFTR corrector, improving the processing and trafficking of the misfolded CFTR protein to the cell surface.[1][2] The majority of Lumacaftor is excreted unchanged in the feces.[2][3] However, a small fraction undergoes metabolism, primarily through oxidation and glucuronidation.[1][3]
The strategic replacement of hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen) can significantly alter a drug's metabolic profile. This "deuteration" can lead to a longer half-life and improved pharmacokinetic properties by slowing the rate of metabolic reactions at the site of deuteration.[4] For Lumacaftor, this could potentially lead to a more favorable dosing regimen and sustained therapeutic effect.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of Lumacaftor, the primary metabolic pathways for this compound are expected to involve oxidation and glucuronidation. The incorporation of deuterium at specific metabolically active positions is likely intended to attenuate these transformations.
Predicted Metabolic Transformations of this compound
References
- 1. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Utilizing Lumacaftor-d4 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Lumacaftor-d4 in mass spectrometry, primarily focusing on its role as an internal standard for the accurate quantification of Lumacaftor in biological matrices. This document outlines the theoretical basis, experimental protocols, and data presentation standards for researchers and scientists in the field of drug development and bioanalysis.
Introduction to Lumacaftor and the Role of a Deuterated Internal Standard
Lumacaftor is a groundbreaking therapeutic agent used in the treatment of cystic fibrosis, a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. Specifically, Lumacaftor acts as a CFTR corrector, aiding in the proper folding and trafficking of the mutated CFTR protein to the cell surface.[1][2] To ensure its therapeutic efficacy and safety, it is crucial to accurately measure its concentration in biological fluids, such as plasma and sputum. This is where the application of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) becomes paramount.
In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[3][4] this compound, a deuterated analog of Lumacaftor, serves this purpose exceptionally well. By replacing four hydrogen atoms with deuterium, this compound is chemically almost identical to Lumacaftor, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.[3][5]
Mechanism of Action of Lumacaftor
Lumacaftor's therapeutic effect stems from its ability to correct the misfolding of the F508del-CFTR protein, the most common mutation causing cystic fibrosis.[2][6] This mutation leads to the retention of the CFTR protein in the endoplasmic reticulum and its subsequent degradation. Lumacaftor acts as a chaperone, stabilizing the protein structure and facilitating its transport to the cell membrane, thereby increasing the number of functional CFTR channels on the cell surface.[1]
Experimental Protocol: Quantification of Lumacaftor in Human Plasma
This section details a standard experimental workflow for the quantification of Lumacaftor in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.[7][8][9]
Materials and Reagents
-
Lumacaftor analytical standard
-
This compound internal standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Human plasma (blank)
-
Polypropylene microcentrifuge tubes
-
Syringe filters (0.45 µm)
-
HPLC vials
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare independent stock solutions of Lumacaftor and this compound in methanol at a concentration of 1 mg/mL.[9]
-
Working Standard Solutions: Serially dilute the Lumacaftor stock solution with methanol to prepare a series of working standard solutions at various concentrations.[8]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to prepare an internal standard working solution at a fixed concentration.[8]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Lumacaftor from plasma samples.[10][11]
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[12]
-
In a polypropylene microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).[7]
-
Spike the plasma sample with a small, precise volume of the this compound internal standard working solution.
-
Add three volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample to precipitate the proteins.[13]
-
Vortex the mixture vigorously for a short duration.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of Lumacaftor.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | C8 or C18 (e.g., 2.6 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40 °C |
| Gradient Elution | A gradient is typically used to ensure good separation.[14][15] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4.5 kV |
| Desolvation Temperature | ~250 °C |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lumacaftor | 453.1 | 197.2 |
| This compound | 457.1 | 201.2 |
Data Analysis and Presentation
The concentration of Lumacaftor in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from standards of known concentrations.
Method Validation
A robust LC-MS/MS method for Lumacaftor quantification should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.99 | > 0.995[16] |
| Calibration Range | Dependent on expected concentrations | 0.01 - 10.0 µg/mL[9][17] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 94.2% ± 4.53% to 97.5% ± 2.94%[7] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 12.7% at LLOQ, < 6.7% for higher concentrations[9] |
| Recovery (%) | Consistent and reproducible | ~101.2% for Lumacaftor[8] |
| Matrix Effect | Minimal and compensated by IS | No significant interference observed[9] |
| Stability | Stable under various storage conditions | Stable at examined temperatures and time points[9] |
LLOQ: Lower Limit of Quantification
Experimental and Analytical Workflow
The entire process, from sample receipt to final data analysis, follows a logical and structured workflow.
Conclusion
The use of this compound as an internal standard in LC-MS/MS is a robust and reliable method for the quantitative analysis of Lumacaftor in biological matrices. This approach provides the necessary accuracy and precision for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. By following a well-defined and validated experimental protocol, researchers can obtain high-quality data to support the advancement of cystic fibrosis treatment. This guide provides a foundational understanding and practical framework for the implementation of this essential bioanalytical technique.
References
- 1. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Lumacaftor/Ivacaftor Treatment of Patients with Cystic Fibrosis Heterozygous for F508del‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 13. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. research.monash.edu [research.monash.edu]
- 17. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Lumacaftor in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Introduction
Lumacaftor is a key therapeutic agent used in combination with ivacaftor for the treatment of cystic fibrosis in patients homozygous for the F508del mutation in the CFTR gene. Therapeutic Drug Monitoring (TDM) of lumacaftor is crucial for optimizing dosage, ensuring efficacy, and minimizing potential toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of lumacaftor in human plasma. The method employs a stable isotope-labeled internal standard, Lumacaftor-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
Principle
The analytical method involves a simple protein precipitation step to extract lumacaftor and the internal standard (this compound) from human plasma. The processed samples are then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 or F5 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The analytes are monitored using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Lumacaftor reference standard, this compound (internal standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Acetic Acid (LC-MS grade), Ammonium trifluoroacetate.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2EDTA anticoagulant).
2. Preparation of Solutions
-
Lumacaftor Stock Solution (1 mg/mL): Accurately weigh 10 mg of lumacaftor and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Lumacaftor Working Standard Solutions: Prepare intermediate stock solutions by serially diluting the main stock solution with methanol/water (1:1) to obtain concentrations of 20 mg/L.[1]
-
Internal Standard Working Solution (1500 ng/mL): Dilute the this compound stock solution with methanol. A 50 µL aliquot of this solution is added to each 500 µL plasma sample.[2]
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the lumacaftor working solutions into drug-free human plasma to achieve final concentrations ranging from 0.01 to 10.0 µg/mL.[1][3][4] A typical calibration curve may include concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:
4. Sample Preparation Protocol
-
Label 1.5 mL polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 500 µL of plasma (standards, QCs, or patient samples) into the corresponding labeled tubes.[2]
-
Add 50 µL of the Internal Standard Working Solution (1500 ng/mL this compound) to each tube.[2]
-
Vortex each tube for approximately 10 seconds.
-
Add 900 µL of acetonitrile to each tube to precipitate plasma proteins.[2]
-
Vortex vigorously for 1 minute, then centrifuge the samples (e.g., at 4000 rpm for 5 minutes).[1][2]
-
Transfer 100 µL of the clear supernatant to a new set of tubes.[2]
-
Add 900 µL of 50% methanol to the supernatant.[2]
-
Vortex the mixture and centrifuge again.
-
Transfer the final supernatant to HPLC vials and inject 3.0 µL onto the LC-MS/MS system.[2]
Data Presentation
Quantitative Method Parameters
The performance of the LC-MS/MS method is summarized in the following tables.
Table 1: LC-MS/MS Instrumental Parameters | Parameter | Setting | | :--- | :--- | | Liquid Chromatography | | | HPLC System | AB Sciex or equivalent[2] | | Column | Phenomenex Kinetex F5, 100 mm × 3.0 mm, 2.6-μm[2] | | Column Temperature | 35 °C[2] | | Mobile Phase A | 5 mM ammonium trifluoroacetate with 0.1% acetic acid in water[2] | | Mobile Phase B | 100% Acetonitrile[2] | | Flow Rate | 0.45 mL/min[2] | | Injection Volume | 3.0 µL[2] | | Run Time | 6 minutes[1] | | Mass Spectrometry | | | Mass Spectrometer | AB Sciex API 4000 or equivalent[2] | | Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] | | Ion Spray Voltage | 5500 V[1] | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | | Lumacaftor | 453.1[2] | 197.2[2] | | this compound (IS) | 457.1[2] | 201.2[2] |
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
|---|
| Lumacaftor | 10 - 10,000 | Linear (1/x² weighting) | >0.999[1][5] |
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%) (n=6) | Inter-Day Precision (%CV) (n=6 runs) | Inter-Day Accuracy (%) (n=6 runs) |
|---|---|---|---|---|---|
| LLOQ | 10 | <12.7%[6] | 99.7% - 116%[6] | <12.7%[6] | 99.7% - 116%[6] |
| Low | 30 | <6.7%[6] | 95.8% - 112.9%[6] | <6.7%[6] | 95.8% - 112.9%[6] |
| Medium | 500 | <6.7%[6] | 95.8% - 112.9%[6] | <6.7%[6] | 95.8% - 112.9%[6] |
| High | 7500 | <6.7%[6] | 95.8% - 112.9%[6] | <6.7%[6] | 95.8% - 112.9%[6] |
Table 4: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Low | 30 | >85% | 85% - 115% |
| High | 7500 | >85% | 85% - 115% |
Mandatory Visualizations
Caption: Experimental workflow for Lumacaftor analysis in plasma.
References
- 1. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstrating Bioequivalence for a Lumacaftor Monosubstance Formulation Versus Orkambi® (Lumacaftor/Ivacaftor) in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lumacaftor-d4 in Therapeutic Drug Monitoring for Cystic Fibrosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of thick and sticky mucus.[1][2] Lumacaftor is a CFTR corrector therapy that improves the processing and trafficking of the F508del-CFTR protein to the cell surface.[3][4] It is administered in combination with ivacaftor, a CFTR potentiator that increases the channel open probability.[5][6] This combination therapy, marketed as Orkambi, is used to treat CF patients homozygous for the F508del mutation.[3][6]
Therapeutic Drug Monitoring (TDM) of lumacaftor is crucial due to significant interindividual pharmacokinetic variability and the potential for drug-drug interactions, as lumacaftor is primarily metabolized by cytochrome P450 3A enzymes.[7][8][9] TDM helps in optimizing dosing strategies to maximize therapeutic efficacy and minimize toxicity.[1][10] Lumacaftor-d4, a deuterated stable isotope of lumacaftor, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for TDM.[11][12] Its use ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[12]
Mechanism of Action of Lumacaftor/Ivacaftor
The combination of lumacaftor and ivacaftor addresses the defective CFTR protein in patients with the F508del mutation through a dual mechanism. Lumacaftor acts as a corrector, aiding in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[4] Once at the cell surface, ivacaftor acts as a potentiator, increasing the probability that the CFTR channel will be open and allow for the transport of chloride ions.[5][7]
Therapeutic Drug Monitoring Workflow
The TDM of lumacaftor involves a systematic process beginning with sample collection from the patient and culminating in dose adjustment by the clinician, if necessary. The use of a robust analytical method with a suitable internal standard like this compound is a critical component of this workflow.
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of lumacaftor using this compound as an internal standard, based on published LC-MS/MS methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Description |
| Internal Standard | This compound[11] |
| Biological Matrix | Human Plasma or Serum[12][13] |
| Sample Preparation | Protein precipitation with acetonitrile[1][11][13] |
| Chromatographic Column | Xselect HSS T3 or equivalent C18 column[1][11] |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid[14][15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][11] |
| Detection | Tandem Mass Spectrometry (MS/MS)[1][11] |
Table 2: Assay Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.100 to 100 mg/L[16] |
| Lower Limit of Quantitation (LLOQ) | 0.01 to 0.1 mg/L[13][16] |
| Within-run Precision (%CV) | < 12.7%[13] |
| Between-run Precision (%CV) | < 6.7% for concentrations above LLLOQ[13] |
| Accuracy | 89.8% to 112.9%[1][13] |
Experimental Protocols
1. Preparation of Stock Solutions and Internal Standard
-
Lumacaftor Stock Solution: Prepare a stock solution of lumacaftor in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[11]
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1 µg/mL.[11]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate volumes of the lumacaftor stock solution into blank human plasma.
2. Sample Preparation Protocol
This protocol is for the precipitation of proteins from plasma samples.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and patient sample.
-
Pipette 100 µL of each standard, QC, or patient plasma sample into the corresponding labeled tube.
-
Add 200 µL of the this compound IS working solution (in acetonitrile) to each tube. The acetonitrile will act as the protein precipitating agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis Protocol
The following are typical LC-MS/MS conditions. These may need to be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5-10 µL.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 4 minutes.
-
Hold at 95% B for 1 minute.
-
Return to initial conditions and re-equilibrate for 1 minute.
-
-
Total Run Time: Approximately 6 minutes.[13]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Lumacaftor Transition: Monitor for specific precursor to product ion transitions (to be determined based on instrument tuning).
-
This compound Transition: Monitor for specific precursor to product ion transitions (to be determined based on instrument tuning).
-
4. Data Analysis and Quantification
-
Integrate the peak areas for both lumacaftor and this compound for each injection.
-
Calculate the peak area ratio of lumacaftor to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
-
Determine the concentration of lumacaftor in the QC and patient samples by interpolating their peak area ratios from the calibration curve.
Analytical Workflow Diagram
The following diagram illustrates the key steps in the analytical procedure for quantifying lumacaftor in plasma samples using this compound as an internal standard.
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of lumacaftor in cystic fibrosis patients.[11][12] This approach enables clinicians to personalize dosing regimens, thereby improving treatment outcomes and patient safety.[1][10] The protocols and data presented in this application note offer a comprehensive guide for researchers and clinical laboratories involved in the TDM of CFTR modulators.
References
- 1. A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. dovepress.com [dovepress.com]
- 5. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumacaftor/Ivacaftor: A Review in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. Isotope dilution LC-MS/MS quantification of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators ivacaftor, lumacaftor, tezacaftor, elexacaftor, and their major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lumacaftor in Sputum using Lumacaftor-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumacaftor, in combination with Ivacaftor, is a cornerstone therapy for cystic fibrosis (CF) patients homozygous for the F508del mutation in the CFTR gene.[1] It acts as a corrector, improving the conformational stability of the F508del-CFTR protein and increasing its trafficking to the cell surface.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Lumacaftor in relevant biological matrices, such as sputum, are crucial for optimizing treatment regimens and understanding its disposition at the site of action in the lungs.[3][4] This application note provides a detailed protocol for the quantification of Lumacaftor in human sputum using a stable isotope-labeled internal standard, Lumacaftor-d4, by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust for bioanalytical applications.
Materials and Reagents
-
Lumacaftor (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Human sputum (drug-free)
-
Phosphate buffer
-
Dithiothreitol (DTT) (optional, for sputum homogenization)
Experimental Protocols
Sputum Sample Collection and Homogenization
A deep cough sputum sample should be collected, preferably in the morning before eating or drinking, to minimize contamination.[5] The patient should rinse their mouth with water prior to collection.[5] For viscous sputum, homogenization is necessary. An equal volume of 3% sodium hydroxide or a solution of dithiothreitol (DTT) can be added to liquefy the sample before processing.[6][7]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Lumacaftor and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Lumacaftor stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Lumacaftor working solutions into drug-free human sputum to prepare calibration standards at concentrations ranging from 0.01 to 10.0 µg/mL.[4][8][9][10] Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration.
Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of sputum sample (standard, QC, or unknown), add the internal standard solution.[3][11]
-
Add a protein precipitation solution, such as acetonitrile containing 0.1% formic acid, in a 1:3 sample to solvent ratio.[4][8][12]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C8 or C18 reverse-phase column (e.g., 2.6 µm, 50 x 2.1 mm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water[4][8][12] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.4 - 1 mL/min[4] |
| Injection Volume | 5 - 10 µL[8][10] |
| Column Temperature | 30 °C[10] |
| Gradient Elution | A gradient elution is employed to ensure optimal separation. An example gradient is as follows: 0-1 min: 40% B; 1-2 min: 40-70% B; 2-2.7 min: held at 70% B; 2.7-2.8 min: 70-90% B; 2.8-4.0 min: 90% B washing; 4.0-4.1 min: 90-40% B; 4.1-6.0 min: held at 40% B.[8] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Ion Spray Voltage | 4.5 kV[8][9] |
| Nebulizing Gas | Nitrogen at 3 L/min[8][9] |
| Drying Gas Flow | 20 L/min[8] |
| Heat Block Temperature | 400 °C[8][9] |
| Desolvation Temperature | 250 °C[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lumacaftor: m/z 452.40 → 453[8][9]; this compound: To be determined based on the deuteration pattern (typically m/z will be +4 Da higher than the parent compound). |
Data Presentation
The following tables summarize the expected quantitative performance of the method based on published literature for Lumacaftor quantification in biological matrices.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Lumacaftor | 0.01 - 10.0 | >0.995[4] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Accuracy (%) |
| Lumacaftor | LLOQ | <12.7[11] | <12.7[11] | 99.7 - 116[11] | 99.7 - 116[11] |
| Low | <6.7[11] | <6.7[11] | 95.8 - 112.9[11] | 95.8 - 112.9[11] | |
| Medium | <6.7[11] | <6.7[11] | 95.8 - 112.9[11] | 95.8 - 112.9[11] | |
| High | <6.7[11] | <6.7[11] | 95.8 - 112.9[11] | 95.8 - 112.9[11] |
LLOQ: Lower Limit of Quantitation
Visualizations
Caption: Experimental workflow for Lumacaftor quantification in sputum.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpns.com [ijrpns.com]
- 3. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CDC - DPDx - Diagnostic Procedures - Other Specimens [cdc.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocols: Employing Lumacaftor-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, is a key component of combination therapies for cystic fibrosis.[1] However, it is also a strong inducer of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical pathway for the metabolism of numerous drugs.[2][3] This strong induction potential necessitates a thorough evaluation of drug-drug interactions (DDIs) for any co-administered medications.
Lumacaftor-d4, a deuterated form of Lumacaftor, serves as an essential tool in these DDI studies. The incorporation of deuterium, a stable isotope of hydrogen, provides a distinct mass signature, enabling its use as an internal standard for highly accurate and precise quantification of Lumacaftor in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[4] This application note provides detailed protocols for utilizing this compound in both in vitro and in vivo DDI studies to characterize the CYP3A4 induction potential of Lumacaftor.
The Role of Deuterated Compounds in DDI Studies
Deuterated compounds are invaluable in pharmaceutical research for several reasons:
-
Internal Standards in Bioanalysis: Their near-identical physicochemical properties to the parent drug, but distinct mass, make them ideal internal standards for LC-MS/MS analysis. This allows for accurate quantification by correcting for variability in sample preparation and instrument response.
-
Metabolic Fate Studies: Deuterium labeling can help trace the metabolic pathways of a drug, aiding in the identification of metabolites.
-
Pharmacokinetic Analysis: The use of deuterated compounds as tracers allows for more precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation
Table 1: In Vitro CYP3A4 Induction by Lumacaftor in Human Hepatocytes
| Compound | Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Induction vs. Vehicle |
| Vehicle Control (0.1% DMSO) | N/A | 15,000 | 1,200 | 1.0 |
| Rifampicin (Positive Control) | 10 | 450,000 | 35,000 | 30.0 |
| Lumacaftor | 1 | 180,000 | 15,000 | 12.0 |
| Lumacaftor | 5 | 390,000 | 30,000 | 26.0 |
| Lumacaftor | 10 | 480,000 | 40,000 | 32.0 |
RLU: Relative Light Units. Data is representative and based on typical results from CYP3A4 induction assays.
Table 2: Predicted Pharmacokinetic Parameters of a CYP3A4 Substrate (e.g., Midazolam) in the Presence of Lumacaftor (In Vivo Study)
| Parameter | Midazolam Alone (Control) | Midazolam + Lumacaftor | % Change |
| AUC0-inf (ng*h/mL) | 150 | 30 | -80% |
| Cmax (ng/mL) | 50 | 20 | -60% |
| t1/2 (h) | 3.0 | 1.5 | -50% |
| CL/F (L/h) | 20 | 100 | +400% |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t1/2: Elimination half-life. CL/F: Apparent oral clearance. Data is hypothetical and represents a typical outcome for a sensitive CYP3A4 substrate co-administered with a strong inducer like Lumacaftor.
Experimental Protocols
In Vitro CYP3A4 Induction Assay Using Cryopreserved Human Hepatocytes
This protocol outlines the assessment of Lumacaftor's potential to induce CYP3A4 expression in cultured human hepatocytes. This compound is used as an internal standard for the analytical quantification of Lumacaftor concentrations in the cell culture medium to confirm exposure.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates (e.g., 24-well or 48-well)
-
Lumacaftor
-
This compound (for analytical internal standard)
-
Rifampicin (positive control for CYP3A4 induction)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
CYP3A4 probe substrate (e.g., Luciferin-based substrate for a luminescent assay, or testosterone for LC-MS based endpoint)
-
Reagents for quantifying CYP3A4 activity or mRNA levels (e.g., P450-Glo™ Assay kit, or reagents for qRT-PCR)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Hepatocyte Plating:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow cells to attach and form a monolayer (typically 24-48 hours).
-
-
Compound Treatment:
-
Prepare stock solutions of Lumacaftor, Rifampicin, and this compound in DMSO.
-
Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM for Lumacaftor; 10 µM for Rifampicin). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Replace the medium in the hepatocyte cultures with the medium containing the test compounds, positive control, or vehicle control.
-
Incubate the plates for 48-72 hours, with daily medium changes containing fresh compound.
-
-
Assessment of CYP3A4 Induction:
-
Enzyme Activity Assay (e.g., P450-Glo™):
-
After the incubation period, wash the cells with buffer.
-
Add the CYP3A4 probe substrate (e.g., luciferin derivative) to the wells and incubate according to the assay kit manufacturer's instructions.
-
Measure the resulting luminescence, which is proportional to CYP3A4 activity.
-
-
mRNA Quantification (qRT-PCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalized to a housekeeping gene.
-
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 activity or mRNA expression for each concentration of Lumacaftor relative to the vehicle control.
-
Compare the induction by Lumacaftor to that of the positive control, Rifampicin.
-
-
Bioanalysis of Lumacaftor (Exposure Confirmation):
-
At the end of the treatment period, collect an aliquot of the cell culture medium.
-
Add a known concentration of this compound as an internal standard.
-
Extract Lumacaftor and this compound from the medium.
-
Analyze the samples by a validated LC-MS/MS method to confirm the actual concentrations of Lumacaftor to which the cells were exposed.
-
In Vivo Drug-Drug Interaction Study in Healthy Volunteers
This protocol describes a clinical study to evaluate the effect of Lumacaftor on the pharmacokinetics of a sensitive CYP3A4 probe substrate, such as midazolam. This compound is used as an internal standard for the quantification of Lumacaftor in plasma samples.
Study Design:
A single-center, open-label, two-period, fixed-sequence study in healthy adult volunteers.
Study Periods:
-
Period 1 (Reference): Administration of a single oral dose of a sensitive CYP3A4 probe substrate (e.g., midazolam 2 mg).
-
Washout Period: A sufficient washout period for the probe substrate (e.g., 7 days).
-
Lumacaftor Dosing: Administration of Lumacaftor at a therapeutic dose (e.g., 400 mg every 12 hours) for a duration sufficient to achieve maximal CYP3A4 induction (e.g., 10-14 days).
-
Period 2 (Treatment): On the last day of Lumacaftor dosing, co-administration of a single oral dose of the same CYP3A4 probe substrate (e.g., midazolam 2 mg).
Methodology:
-
Subject Screening and Enrollment:
-
Recruit healthy volunteers who meet the inclusion and exclusion criteria.
-
Obtain informed consent from all participants.
-
-
Drug Administration:
-
Period 1: Administer a single oral dose of the CYP3A4 probe substrate to fasting subjects.
-
Lumacaftor Dosing: Administer Lumacaftor with food to enhance absorption for the specified duration.
-
Period 2: Administer the single oral dose of the CYP3A4 probe substrate concurrently with the morning dose of Lumacaftor.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before and after the administration of the probe substrate in both periods (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood samples to determine steady-state concentrations of Lumacaftor during the treatment period.
-
Process blood samples to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the probe substrate, its primary metabolite (e.g., 1'-hydroxymidazolam), and Lumacaftor in plasma.
-
Use this compound as the internal standard for the quantification of Lumacaftor. Use a stable isotope-labeled internal standard for the probe substrate and its metabolite.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the pharmacokinetic parameters of the probe substrate and its metabolite for both periods (with and without Lumacaftor) using non-compartmental analysis. Key parameters include AUC0-t, AUC0-inf, Cmax, tmax, and t1/2.
-
Determine the geometric mean ratios (Period 2 / Period 1) and 90% confidence intervals for the pharmacokinetic parameters of the probe substrate to assess the magnitude of the drug-drug interaction.
-
Mandatory Visualizations
Caption: Signaling pathway of Lumacaftor-mediated CYP3A4 induction.
Caption: Experimental workflow for the in vitro CYP3A4 induction assay.
Caption: Logical workflow for the in vivo drug-drug interaction study.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Lumacaftor-d4 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lumacaftor-d4. Our aim is to address specific issues that may arise during the experimental process of optimizing mass spectrometry parameters for the detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of this compound in positive electrospray ionization (ESI+)?
The molecular weight of Lumacaftor is approximately 452.4 g/mol . For this compound, with the addition of four deuterium atoms in place of four hydrogen atoms, the molecular weight increases to approximately 456.4 g/mol . In positive electrospray ionization, the molecule is typically protonated ([M+H]⁺). Therefore, the expected m/z for the precursor ion of this compound would be approximately 457.4.
Q2: I am not detecting a signal for this compound. What are the initial troubleshooting steps?
If you are not detecting a signal for this compound, consider the following initial steps:
-
Verify Instrument Performance: Ensure the mass spectrometer is properly calibrated and has passed its routine performance checks.
-
Check Standard Solution: Confirm the concentration and integrity of your this compound standard solution. Consider preparing a fresh dilution.
-
Infusion Analysis: Directly infuse a known concentration of your this compound standard into the mass spectrometer to verify its ionization and detection without the liquid chromatography (LC) system. This will help isolate the problem to either the MS or the LC.
-
Source Conditions: Check the electrospray source parameters, including spray voltage, gas flows (nebulizing and drying gas), and source temperature. Ensure the spray is stable.[1]
Q3: My signal intensity for this compound is low. How can I improve it?
Low signal intensity can be caused by several factors. Here are some strategies to improve it:
-
Optimize Ionization Source Parameters: Systematically adjust the spray voltage, capillary temperature, and nebulizer gas pressure to find the optimal settings for this compound.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For amine-containing compounds like Lumacaftor, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve protonation and enhance the signal in positive ion mode.
-
Collision Energy Optimization: If performing tandem mass spectrometry (MS/MS), optimize the collision energy for the specific MRM transition to ensure efficient fragmentation and production of the desired product ion.
-
Sample Preparation: Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, has good recovery for this compound. Inefficient extraction will lead to lower concentrations being introduced to the instrument.
Q4: I am observing peak tailing or splitting for my this compound peak. What could be the cause?
Peak tailing or splitting in liquid chromatography can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Using a column with good end-capping or adding a small amount of a competing agent to the mobile phase can help.
-
Mismatched Injection Solvent: The solvent in which your sample is dissolved should be of similar or weaker strength than the initial mobile phase to ensure proper peak shape.
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column or replacing it.
Q5: Are there any known issues with using deuterated internal standards like this compound?
Yes, while stable isotope-labeled internal standards are generally reliable, some potential issues can arise:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. This is known as the "isotope effect." It is important to ensure that the peak for this compound is adequately resolved from any potential interferences.
-
Purity of the Standard: The isotopic purity of the deuterated standard is crucial. Any presence of the non-deuterated form as an impurity can affect the accuracy of quantification.
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, particularly under certain pH and temperature conditions. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the non-deuterated analyte.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Baseline
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Air Bubbles in the System | Degas the mobile phase. Purge the pump to remove any trapped air bubbles. |
| Leaking Fittings | Inspect all fittings for any signs of leaks and tighten or replace as necessary. |
| Dirty Ion Source | Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions. |
| Column Bleed | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Poor Reproducibility of Peak Area
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Check the autosampler for air bubbles in the syringe. Ensure the correct injection volume is programmed. |
| Sample Evaporation | Use vial caps with septa to minimize solvent evaporation from the sample vials, especially for long runs. |
| Fluctuations in Ion Source | Monitor the stability of the electrospray. An unstable spray can lead to variable ionization and inconsistent peak areas. Clean the source if necessary.[1] |
| Matrix Effects | If analyzing complex matrices, co-eluting compounds can suppress or enhance the ionization of this compound. Improve sample cleanup or chromatographic separation to mitigate these effects. |
| Inconsistent Sample Preparation | Ensure the sample preparation procedure, especially manual steps like pipetting and vortexing, is performed consistently for all samples. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.[2][3]
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound (internal standard) to the sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method for this compound Detection
This protocol provides a starting point for developing a robust LC-MS/MS method.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 or C8 column (e.g., 50 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over several minutes to elute Lumacaftor. |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Parameters (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3500 - 4500 V |
| Nebulizer Gas | Nitrogen, 40 - 60 psi |
| Drying Gas | Nitrogen, 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for Lumacaftor analysis. While specific to Lumacaftor, similar performance can be expected for this compound.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Lumacaftor | Plasma | 10 - 400 | > 0.99 | [5] |
| Lumacaftor | Plasma | 10 - 10,000 | > 0.9954 | [6] |
| Lumacaftor | Plasma | 100 - 100,000 | N/A | [3] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration Level | Accuracy (%) | Precision (%RSD) | Reference |
| Lumacaftor | Plasma & Sputum | LLOQ | 99.7 - 116 | < 12.7 | [2] |
| Lumacaftor | Plasma & Sputum | > LLOQ | 95.8 - 112.9 | < 6.7 | [2] |
Visualizations
Lumacaftor Mechanism of Action
Caption: Mechanism of action of Lumacaftor on F508del-CFTR.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
Troubleshooting Logic Flow
Caption: Logical troubleshooting flow for signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and Ivacaftor in Immortalized Cystic Fibrosis Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects with Lumacaftor-d4 in Bioanalysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Lumacaftor-d4 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern when using this compound?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[2] When using this compound as an internal standard (IS) for Lumacaftor, a differential matrix effect on the analyte versus the IS can lead to erroneous quantification.
Q2: We are observing significant variability and poor accuracy in our quality control (QC) samples. Could this be a matrix effect?
Yes, high variability and poor accuracy are classic signs of uncompensated matrix effects. This issue can be particularly prominent when analyzing samples from different individuals or lots, a phenomenon known as the "relative matrix effect." Endogenous matrix components like phospholipids, salts, and proteins, or exogenous components from dosing vehicles or anticoagulants can all contribute.[1][3] It is crucial to investigate whether Lumacaftor and this compound are experiencing the same degree of ionization suppression or enhancement.
Q3: How can we qualitatively assess if a matrix effect is present in our Lumacaftor assay?
A post-column infusion experiment is a rapid and effective method for the qualitative determination of matrix effects.[1] This technique helps to identify at what points during the chromatographic run ion suppression or enhancement occurs. If these zones overlap with the retention time of Lumacaftor and this compound, it strongly indicates a matrix effect.
Q4: What is the recommended approach to quantitatively determine the extent of the matrix effect?
The post-extraction spike method is the standard for quantitatively assessing the matrix effect.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated, and an IS-normalized MF is determined to see if the internal standard adequately compensates for the matrix effect.
Troubleshooting Guide
Issue 1: Inconsistent peak area response for this compound across different plasma lots.
-
Possible Cause: Relative matrix effect, where different sources of plasma have varying levels of interfering components.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect using at least six different lots of blank matrix, as recommended by regulatory guidelines.[1] Prepare low and high QC samples and calculate the matrix factor (MF) and the coefficient of variation (%CV).
-
Improve Sample Cleanup: The most common sample preparation technique, protein precipitation, may not be sufficient to remove all interfering components, especially phospholipids.[2] Consider more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
-
Optimize Chromatography: Modify the chromatographic method to achieve better separation between Lumacaftor/Lumacaftor-d4 and the regions of ion suppression identified in the post-column infusion experiment.[5]
-
Issue 2: The Internal Standard (this compound) does not adequately compensate for the matrix effect on Lumacaftor.
-
Possible Cause: Differential matrix effects on the analyte and the internal standard. Although stable isotope-labeled internal standards are the "gold standard," they are not immune to differential effects, especially if their retention times are not perfectly aligned.[6][7]
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the chromatographic peaks for Lumacaftor and this compound are perfectly co-eluting. Even slight separation can expose them to different matrix environments, leading to poor tracking.[8] A lower-resolution column might paradoxically improve co-elution and, therefore, compensation.[8]
-
Evaluate IS-Normalized Matrix Factor: Calculate the IS-normalized matrix factor across multiple matrix lots. A value close to 1.0 with a low %CV indicates effective compensation.[1] If the values deviate significantly, it confirms a differential matrix effect.
-
Investigate Alternative Ionization: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][5] If your instrumentation allows, testing the method with an APCI source may mitigate the issue.
-
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effect by Post-Column Infusion
-
Setup: Infuse a standard solution of Lumacaftor and this compound at a constant flow rate into the LC flow stream after the analytical column but before the mass spectrometer inlet.
-
Injection: Inject an extracted blank plasma sample onto the LC-MS/MS system.
-
Analysis: Monitor the ion chromatogram for Lumacaftor and this compound. A stable baseline signal will be observed from the infused solution. Any dip or rise in this baseline indicates ion suppression or enhancement, respectively, from the eluting matrix components.
-
Interpretation: Compare the retention time of Lumacaftor and this compound with the regions of signal alteration to determine if they are eluting in a zone of matrix effect.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Lumacaftor and this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike Lumacaftor and this compound into the extracted matrix at the same low and high QC concentrations.
-
Set C (Pre-Spiked Matrix): Spike Lumacaftor and this compound into the blank matrix before extraction at low and high QC concentrations. (This set is for recovery assessment).
-
-
Analysis: Analyze all three sets using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Lumacaftor) / (MF of this compound)
-
Data Presentation
Table 1: Hypothetical Matrix Factor Assessment for Lumacaftor and this compound
| Plasma Lot | Analyte Conc. | Lumacaftor Peak Area (Set B) | This compound Peak Area (Set B) | Lumacaftor MF | This compound MF | IS-Normalized MF |
| Neat Solution (Set A) | Low QC | 150,000 | 300,000 | - | - | - |
| Lot 1 | Low QC | 120,000 | 235,000 | 0.80 | 0.78 | 1.03 |
| Lot 2 | Low QC | 115,000 | 230,000 | 0.77 | 0.77 | 1.00 |
| Lot 3 | Low QC | 135,000 | 275,000 | 0.90 | 0.92 | 0.98 |
| Lot 4 | Low QC | 110,000 | 225,000 | 0.73 | 0.75 | 0.97 |
| Lot 5 | Low QC | 125,000 | 245,000 | 0.83 | 0.82 | 1.01 |
| Lot 6 | Low QC | 118,000 | 232,000 | 0.79 | 0.77 | 1.02 |
| Mean | 0.80 | 0.80 | 1.00 | |||
| %CV | 7.8% | 7.9% | 2.3% |
In this ideal hypothetical scenario, both Lumacaftor and this compound experience similar ion suppression (MF ≈ 0.80), and the IS-Normalized MF is close to 1.0 with a low %CV, indicating that the internal standard effectively compensates for the matrix effect.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
improving the solubility of Lumacaftor-d4 for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Lumacaftor-d4 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is a versatile solvent compatible with many cell culture applications when used at low final concentrations.
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. However, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects. It is crucial to perform a vehicle control experiment with the same DMSO concentration as your treated samples to account for any solvent effects.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol and methanol can also be used. However, their suitability and potential for cytotoxicity at the required concentrations should be validated for your specific cell line and experimental conditions.[2]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below the known solubility limit (see Table 1).
-
To aid dissolution, you can gently warm the solution to 60°C and use ultrasonication.[1]
-
Use fresh, anhydrous (hygroscopic) DMSO, as water content can affect the solubility of hydrophobic compounds.[1]
-
Issue 2: this compound precipitates out of solution when I add it to my aqueous cell culture medium or buffer.
-
Possible Cause: The low aqueous solubility of this compound is causing it to crash out of the polar environment.
-
Solution:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Step-wise dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the rest of your media.
-
Increase the serum concentration: If your experiment allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to keep hydrophobic compounds in solution due to the presence of albumin and other proteins.
-
Use a solubilizing agent: For technically demanding experiments, consider the use of biocompatible solubilizing agents or carriers, but be aware that these may have their own effects on the cells.
-
Issue 3: I observe a precipitate in my cell culture plates after incubation.
-
Possible Cause: This could be due to the precipitation of this compound over time, or it could be a result of interactions with components of the cell culture medium.
-
Solution:
-
Visual inspection: Before treating your cells, inspect the prepared medium containing this compound for any signs of precipitation. If observed, do not use it.
-
Solvent control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that any observed effects are not due to the solvent.
-
Reduce incubation time: If the compound is precipitating over a longer incubation period, consider if a shorter treatment time is feasible for your experimental goals.
-
Media change: For long-term experiments, it may be necessary to replace the treatment medium at regular intervals to maintain the desired concentration of dissolved this compound.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 25 mg/mL[1] | 54.77 mM[1] |
| Water | Practically insoluble[3] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound (Molecular Weight: 456.43 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the powder is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.[1]
-
Following heating, vortex the tube again.
-
If solids are still visible, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
In a sterile conical tube, add the pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution drop-wise to the medium. This helps to rapidly disperse the DMSO stock and minimize local concentrations that can lead to precipitation.
-
Cap the tube and invert it gently several times to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, it should not be used.
-
Use the freshly prepared working solution to treat your cells. Remember to include a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro experiments.
Caption: Mechanism of action of Lumacaftor on the F508del-CFTR protein processing pathway.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 4. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange with Deuterated Standards
Welcome to the technical support center for addressing issues related to isotopic exchange with deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent inaccuracies in quantitative analysis arising from hydrogen-deuterium (H/D) exchange.
Section 1: Understanding Isotopic Exchange
This section covers the fundamental principles of H/D exchange and why it is a concern when using deuterated internal standards.
Q1: What is isotopic exchange, and why is it a problem for my deuterated standard?
A1: Isotopic exchange is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment (e.g., from water in the solvent or sample matrix), or vice-versa.[1] This process, also known as H/D back-exchange, is problematic because it changes the mass of your internal standard.[2]
If your deuterated standard, intended to have a specific mass (M+n), exchanges deuterium for hydrogen, new species with lower masses (e.g., M+n-1, M+n-2) will be formed. This leads to a compromised analytical assay, causing:
-
Inaccurate Quantification: The signal for your standard is split across multiple mass channels, leading to an underestimation of its true concentration and, consequently, an overestimation of the analyte concentration.
-
Loss of Signal Intensity: The response for the primary isotopic peak of the standard will decrease.
-
Calibration Failure: The integrity of the standard curve can be compromised, leading to poor accuracy and precision.[3]
Q2: Which parts of a molecule are most likely to undergo H/D exchange?
A2: The stability of a deuterium label depends entirely on its position within the molecule. Deuterons attached to heteroatoms are highly susceptible to exchange, while those on carbon atoms are generally more stable, but not always immune.
-
Highly Labile (Unstable) Positions: Deuterium atoms attached to Oxygen (-OH), Nitrogen (-NH, -NH₂), or Sulfur (-SH) will exchange almost instantly with protons from any protic solvent like water or methanol. These positions should always be avoided for deuterium labeling in internal standards.[2]
-
Conditionally Labile Positions: Deuterium atoms on a carbon adjacent to a carbonyl group (C=O), known as an α-carbon, can be susceptible to exchange, especially under acidic or basic conditions through a process called enolization.[2][4] Aromatic positions can also be prone to exchange under certain catalytic conditions.[2]
-
Generally Stable Positions: Deuterium atoms on alkyl chains (sp³ carbons) or non-activated aromatic rings are typically stable and do not exchange under standard analytical conditions. These are the preferred locations for labeling.
References
sample preparation techniques for Lumacaftor-d4 analysis in biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of Lumacaftor-d4 in biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the three primary sample preparation techniques for this compound analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete protein precipitation. | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to the sample is used. A 3:1 ratio is commonly recommended.[1] |
| Analyte co-precipitation with proteins. | Optimize the precipitation solvent. While acetonitrile is common, methanol or acetone can be tested. Consider the addition of a small amount of acid (e.g., formic acid) to the precipitation solvent to disrupt protein binding. | |
| Premature sample processing. | Allow for sufficient incubation time after adding the precipitating solvent. Vortex thoroughly and ensure complete protein crashing before centrifugation. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient removal of endogenous matrix components (e.g., phospholipids). | Use a protein precipitation plate with a phospholipid removal sorbent. Optimize the mobile phase and chromatographic conditions to separate the analyte from co-eluting matrix components. |
| High salt concentration in the final extract. | If salts were used to aid precipitation, ensure they are not carried over into the final extract. An additional washing step with a non-polar solvent after precipitation might help. | |
| Clogged LC Column or High Backpressure | Incomplete removal of precipitated proteins. | Increase centrifugation speed and/or time to ensure a compact protein pellet. Carefully collect the supernatant without disturbing the pellet. Consider using a filter plate for protein removal. |
| Particulate matter in the sample or solvent. | Filter all solvents before use. Ensure samples are free of visible particulates before extraction. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incorrect pH of the aqueous phase. | Adjust the pH of the sample to ensure this compound is in a neutral, unionized state to facilitate its partitioning into the organic solvent. |
| Inappropriate extraction solvent. | Select a solvent in which this compound has high solubility and is immiscible with the sample matrix. Methyl tert-butyl ether (MTBE) is a common choice. | |
| Insufficient mixing or extraction time. | Vortex the sample and extraction solvent vigorously for an adequate amount of time to ensure efficient partitioning. | |
| Analyte volatility. | If the analyte is volatile, avoid high temperatures during the solvent evaporation step. Use a gentle stream of nitrogen at room temperature. | |
| Emulsion Formation | High concentration of lipids or proteins in the sample. | Centrifuge the sample at a higher speed and for a longer duration. Add salt (salting out) to the aqueous layer to increase its polarity and break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2] |
| Poor Phase Separation | Similar densities of the aqueous and organic phases. | Choose a solvent with a significantly different density from the aqueous sample. The addition of salt can also aid in phase separation. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inappropriate sorbent selection. | For this compound, a reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is a suitable starting point due to its broad applicability. |
| Cartridge/plate drying out before sample loading. | Ensure the sorbent bed remains conditioned and equilibrated until the sample is loaded, unless using a water-wettable sorbent like Oasis HLB. | |
| Incorrect pH of the loading solution. | Adjust the sample pH to ensure optimal retention of this compound on the sorbent. | |
| Wash solvent is too strong. | Use a weaker wash solvent (lower percentage of organic solvent) to remove interferences without eluting the analyte. | |
| Elution solvent is too weak. | Use a stronger elution solvent (higher percentage of organic solvent) to ensure complete elution of the analyte from the sorbent. | |
| High Matrix Effects | Insufficient removal of interfering compounds. | Optimize the wash step by using a solvent that selectively removes matrix components while retaining the analyte. Consider using a more selective SPE sorbent. |
| Inconsistent Results | Variable flow rates during loading, washing, or elution. | Use a vacuum manifold or a positive pressure processor to maintain consistent flow rates across all samples. |
| Channeling in the sorbent bed. | Ensure the sorbent is properly conditioned and that the sample is loaded evenly onto the cartridge or well. |
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is best for this compound analysis?
A1: The choice of technique depends on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, throughput, and the available equipment.
-
Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method, making it suitable for high-throughput screening. However, it provides the least clean extract, which can lead to higher matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It is more labor-intensive and may suffer from issues like emulsion formation.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to lower matrix effects and higher sensitivity. It is also easily automated but is the most expensive and time-consuming of the three methods.
Q2: How can I minimize matrix effects in my this compound assay?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in bioanalysis. To minimize them:
-
Choose a more selective sample preparation technique like SPE to remove a larger portion of the interfering matrix components.
-
Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard (like this compound itself for the analysis of unlabeled Lumacaftor) to compensate for matrix effects.
-
Dilute the sample extract, if the sensitivity of the assay allows, to reduce the concentration of matrix components.
Q3: What are the typical recovery rates for this compound with different sample preparation methods?
A3: Recovery can vary depending on the matrix and the specifics of the protocol. For protein precipitation of Lumacaftor in plasma using acetonitrile, a recovery of 101.2% has been reported. While specific comparative data for LLE and SPE for this compound is limited in the provided search results, generally, SPE is known to offer high and reproducible recoveries. LLE recovery can be high but may be more variable.
Q4: Can I use the same sample preparation method for different biological matrices like plasma, sputum, and urine?
A4: While the fundamental principles of the techniques remain the same, the protocol may need to be optimized for each matrix due to differences in their composition (e.g., protein content, viscosity, endogenous compounds). For instance, sputum is more viscous and may require an initial homogenization or solubilization step. Urine typically has a lower protein concentration than plasma, potentially simplifying the protein precipitation process.
Q5: My recovery is consistently low. What are the first things I should check?
A5: For any of the techniques, first check for simple errors in your procedure:
-
Pipetting accuracy: Ensure all volumes of sample, standards, and solvents are accurate.
-
pH adjustments: Verify the pH of your solutions if this is a critical step in your protocol.
-
Vortexing/Mixing: Ensure adequate mixing at each step to allow for proper extraction.
-
Evaporation step (if applicable): Make sure you are not losing your analyte due to excessive heat or a strong nitrogen stream. After checking these, refer to the specific troubleshooting guide for the technique you are using.
Quantitative Data Summary
The following tables summarize the available quantitative data for the different sample preparation techniques. Note that specific comparative data for this compound across all three methods is limited in the provided search results.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery | ~101.2% (in plasma) | Data not available for this compound. Generally can be high but variable. | Data not available for this compound. Generally high and reproducible. |
| Matrix Effect | Can be significant due to less clean extract. | Moderate, cleaner than PPT. | Generally the lowest due to the cleanest extracts. |
| Process Efficiency | High throughput, fast. | Moderate throughput, can be labor-intensive. | Lower throughput (manual), but can be automated. |
| Cost per Sample | Low. | Low to moderate. | High. |
| Solvent Consumption | Low to moderate. | High. | Moderate. |
Table 2: Reported Performance Characteristics for Lumacaftor Analysis using Protein Precipitation in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.01 to 10 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 1.84 x 10⁻³ µg/mL | [3] |
| Recovery | 101.2% | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma/Sputum
This protocol is adapted from a validated method for the analysis of Lumacaftor in human plasma and sputum.
Materials:
-
Plasma or Sputum sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a different deuterated analog or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or sputum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Biological Fluids (General Protocol)
This is a general protocol that should be optimized for your specific application.
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
Methyl tert-butyl ether (MTBE) or other suitable immiscible organic solvent
-
pH adjustment solution (e.g., buffer, dilute acid/base)
-
Internal Standard (IS) working solution
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of the biological fluid sample into a glass test tube.
-
Add 50 µL of the internal standard working solution.
-
Adjust the pH of the sample to neutral (pH ~7) using the appropriate buffer or solution.
-
Add 2 mL of MTBE to the tube.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Biological Fluids (General Protocol using Oasis HLB)
This is a general protocol using a common reversed-phase sorbent and should be optimized.
Materials:
-
Biological fluid sample
-
Oasis HLB SPE cartridges or 96-well plate
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) working solution
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes or plate
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample, add 100 µL of the internal standard working solution. Vortex to mix.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge/well.
-
Equilibration: Pass 1 mL of water through the SPE cartridge/well. Do not let the sorbent dry out.
-
Loading: Load the pre-treated sample onto the cartridge/well at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge/well to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. biotage.com [biotage.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lumacaftor-d4 LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Lumacaftor-d4 during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1] This can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification. Even though this compound is a deuterated internal standard intended to mimic the behavior of the analyte, significant suppression of its signal can compromise the reliability of the entire assay.[2][3]
Q2: What are the primary causes of ion suppression for this compound in biological samples?
The primary causes of ion suppression in the analysis of drugs like Lumacaftor from biological matrices such as plasma or serum are endogenous phospholipids and proteins.[4][5] These matrix components can co-elute with this compound and compete for ionization in the MS source, leading to a suppressed signal.
Q3: How can I determine if my this compound signal is being suppressed?
A common method to assess ion suppression is a post-column infusion experiment. This involves infusing a constant flow of a this compound solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing components from the matrix.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
A significant loss of the internal standard signal can invalidate the quantitative results. This troubleshooting guide provides a systematic approach to identify and resolve the root cause of a weak or absent this compound signal.
Troubleshooting Workflow for Low/No this compound Signal
Caption: A stepwise guide to troubleshooting low or no this compound signal.
Issue 2: High Variability in this compound Signal Across a Batch
Inconsistent internal standard signal can lead to poor precision and accuracy in your results. This guide focuses on identifying the sources of variability.
Decision Tree for High this compound Signal Variability
Caption: A decision tree to diagnose the cause of high signal variability.
Data on Sample Preparation and Ion Suppression
Effective sample preparation is the most critical step in minimizing ion suppression. While protein precipitation (PPT) is a simple technique, it is often insufficient for removing phospholipids, which are major contributors to ion suppression. Solid-phase extraction (SPE) is a more effective method for producing cleaner extracts.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Expected Impact on this compound Ion Suppression |
| Protein Precipitation (PPT) with Acetonitrile | Low | High potential for significant ion suppression[1][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can be effective, but may have lower analyte recovery[6] |
| Reversed-Phase Solid-Phase Extraction (SPE) | High | Significant reduction in ion suppression[7] |
| Mixed-Mode Cation Exchange SPE | Very High | Most effective for basic compounds, excellent phospholipid removal[4] |
| Phospholipid Removal Plates/Cartridges | Very High | Specifically designed for high-efficiency phospholipid removal[5] |
Table 2: Illustrative Data on this compound Signal Response with Different Sample Preparation Methods
| Sample Preparation Method | Mean this compound Peak Area (n=6) | % Signal Suppression* |
| Post-extraction Spike in Neat Solution | 1,500,000 | 0% |
| Protein Precipitation (PPT) in Plasma | 450,000 | 70% |
| Solid-Phase Extraction (SPE) in Plasma | 1,200,000 | 20% |
*Note: This is illustrative data based on typical performance improvements and not from a specific study on this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline for developing a robust SPE method for a hydrophobic compound like Lumacaftor. Optimization of wash and elution solvents is recommended.
-
SPE Cartridge Selection: A mixed-mode cation exchange SPE cartridge is recommended due to the potential for basic functional groups on Lumacaftor. Alternatively, a reversed-phase C8 or C18 sorbent can be effective.[4][7]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading:
-
Pre-treat 100 µL of plasma sample by adding the this compound internal standard.
-
Dilute the plasma with 200 µL of 2% formic acid in water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute Lumacaftor and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Parameters for Lumacaftor Analysis
These parameters are based on a published method and can be used as a starting point for analysis.[8][9]
-
LC Column: C8, 2.6 µm, 50 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 40% B
-
1-2 min: 40-70% B
-
2-2.7 min: 70% B
-
2.7-2.8 min: 70-90% B
-
2.8-4.0 min: 90% B (Wash)
-
4.0-4.1 min: 90-40% B
-
4.1-6.0 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Lumacaftor: m/z 452.4 -> 453
-
Note: The specific transition for this compound should be determined by direct infusion, but will be approximately m/z 456.4 -> 457.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 6. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. | Semantic Scholar [semanticscholar.org]
overcoming challenges in the synthesis and purification of Lumacaftor-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of Lumacaftor-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound compared to non-deuterated Lumacaftor?
The primary challenge lies in the efficient and selective incorporation of deuterium atoms into the molecule with high isotopic purity. The synthesis of the deuterated precursor, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid-d4, is a critical step that often presents difficulties. Incomplete deuteration can lead to a mixture of isotopologues, which are challenging to separate.
Q2: At what stage of the synthesis is the deuterium typically introduced for this compound?
Based on the known synthesis of Lumacaftor, the deuterium atoms are most strategically introduced at the stage of the cyclopropanecarboxylic acid precursor. Specifically, the four hydrogen atoms on the cyclopropyl ring are replaced with deuterium. This deuterated precursor is then coupled with 3-(6-amino-3-methylpyridin-2-yl)benzoic acid to form this compound.
Q3: What are the common impurities encountered during the synthesis of this compound?
Common impurities can be categorized as follows:
-
Isotopic Impurities: These include non-deuterated Lumacaftor (d0), partially deuterated species (d1, d2, d3), and scrambled deuterium positions.
-
Process-Related Impurities: These can arise from starting materials, reagents, or side reactions during the synthesis. Examples include unreacted starting materials, byproducts from the coupling reaction, and residual solvents. A list of potential impurities is provided by some vendors.[1]
-
Degradation Products: Lumacaftor can degrade under certain conditions, and these degradation products may also be present in the d4 version.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A combination of analytical techniques is essential for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine chemical purity and separate process-related impurities.[2][3][4][5][6]
-
Mass Spectrometry (MS): Crucial for confirming the molecular weight and assessing the isotopic distribution (percentage of d4, d3, d2, etc.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR can confirm the presence and location of deuterium.
Troubleshooting Guides
Synthesis Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Low Isotopic Purity (High levels of d0-d3 species) | Incomplete deuteration of the cyclopropane precursor. | Optimize the deuteration reaction conditions of the precursor (e.g., increase reaction time, use a stronger deuterating agent, or employ a different synthetic route for the precursor). Microwave irradiation has been shown to increase yield and potentially deuteration efficiency in similar reactions.[7] |
| Isotopic scrambling. | Use a non-protic solvent and ensure all reagents are anhydrous to minimize H/D exchange. | |
| Low Reaction Yield | Inefficient coupling reaction. | Optimize the coupling conditions (e.g., catalyst, base, solvent, temperature). Palladium-catalyzed cross-coupling reactions are often employed and can be sensitive to conditions.[8] |
| Degradation of starting materials or product. | Ensure inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidative degradation. Control the reaction temperature carefully. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a slight excess of one of the coupling partners. |
Purification Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Difficulty in Separating Isotopologues (d0, d1, d2, d3) | Similar chromatographic behavior of isotopologues. | Standard chromatographic techniques like flash chromatography or preparative HPLC may not be sufficient. Consider specialized techniques like supercritical fluid chromatography (SFC) or employing a column with higher resolving power. However, the most effective approach is to ensure high isotopic purity of the starting materials. |
| Co-elution of Impurities with this compound in HPLC | Similar polarity of the impurity and the product. | Modify the HPLC method. Adjust the mobile phase composition (e.g., change the organic modifier, alter the pH of the aqueous phase), try a different column stationary phase (e.g., phenyl-hexyl instead of C18), or use a gradient elution.[2] |
| Poor Crystallization or Precipitation | Presence of impurities inhibiting crystallization. | Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect solvent system. | Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Anti-solvent precipitation can also be effective. For Lumacaftor, dissolving in a solvent like methylene chloride followed by cooling is a common purification step.[8] |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a hypothetical route based on known Lumacaftor synthesis, adapted for the deuterated version.
Step 1: Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid-d4
This is the key deuterated starting material. Its synthesis would likely involve a multi-step process where a deuterated cyclopropane ring is formed. For example, starting from a deuterated alkene and generating a carbene in a deuterated solvent.
Step 2: Coupling Reaction to form this compound
-
To a solution of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid-d4 (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or dioxane), add a coupling agent (e.g., HATU or HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 3-(6-amino-3-methylpyridin-2-yl)benzoic acid (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
-
Chromatographic Purification: Purify the crude this compound using silica gel flash column chromatography. A gradient of ethyl acetate in hexanes is a typical mobile phase.
-
Crystallization: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methylene chloride or a mixture of acetone and hexane) at an elevated temperature.[8]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. For non-deuterated Lumacaftor, drying is often performed at 50-55°C.[8]
Quantitative Data
Disclaimer: The following data is based on published protocols for non-deuterated Lumacaftor and should be considered as a general guideline for this compound.
Table 1: Typical Yields and Purity for Lumacaftor Synthesis
| Step | Parameter | Value | Reference |
| Coupling & Workup | Crude Yield | >90% | [8] |
| Crystallization | Final Yield | ~85% | [8] |
| Final Product | HPLC Purity | >99.5% | [8] |
Table 2: Example HPLC Method Parameters for Lumacaftor Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | [5] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) (80:20 v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 259 nm | [5] |
| Injection Volume | 20 µL | [5] |
| Run Time | 12 min | [5] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. kmpharma.in [kmpharma.in]
- 2. ijbpas.com [ijbpas.com]
- 3. wjpmr.com [wjpmr.com]
- 4. Analytical method development and validation for the estimation of Lumacaftor and Ivacaftor using RP-HPLC | Journal of Pharmacreations [pharmacreations.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A New Validated Rp-Hplc Method for the Determination of Lumacaftor and Ivacaftor in its Bulk and Pharmaceutical Dosage Forms – Oriental Journal of Chemistry [orientjchem.org]
- 7. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 8. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]
selecting the optimal chromatography conditions for Lumacaftor-d4
This technical support center provides guidance on selecting the optimal chromatography conditions for Lumacaftor-d4 analysis. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
A1: this compound is a deuterium-labeled analog of Lumacaftor.[1] It is commonly used as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1] The stable isotope label allows it to be distinguished from the unlabeled analyte by mass spectrometry, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and chromatographic separation. This leads to more accurate and precise quantification of Lumacaftor in biological samples.[1]
Q2: What are the typical chromatographic modes used for this compound analysis?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic mode for the analysis of Lumacaftor and its deuterated internal standard, this compound.[2][3][4] This technique separates compounds based on their hydrophobicity.
Q3: Which type of HPLC column is recommended for this compound separation?
A3: C8 and C18 columns are frequently used for the separation of Lumacaftor.[2][5] The choice between C8 and C18 will depend on the specific method requirements, with C18 providing slightly more hydrophobic retention.
Q4: What are the common mobile phases for this compound analysis?
A4: Typical mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Acetonitrile and methanol are the most common organic modifiers, while the aqueous phase is often acidified with formic acid or orthophosphoric acid to improve peak shape and ionization efficiency in LC-MS applications.[3][4][5]
Q5: How is this compound typically detected?
A5: this compound is most effectively detected using tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique, especially in complex biological matrices.[5][6] UV detection is also possible for less complex samples or for method development purposes, with detection wavelengths typically around 270-295 nm.[2][5]
Optimal Chromatography Conditions
The following tables summarize typical chromatography conditions for the analysis of Lumacaftor, which are directly applicable to this compound when used as an internal standard.
Table 1: HPLC and LC-MS/MS Conditions for Lumacaftor Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chromatography System | HPLC with UV detection | HPLC with UV detection | LC-MS/MS |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm)[2] | Inertsil ODS (4.6 x 250 mm, 5 µm)[3] | Waters C8 (3.9 x 150 mm, 5 µm)[5] |
| Mobile Phase | Methanol:Water (65:35 v/v)[2] | Acetonitrile:Methanol:0.1% OPA in Water, pH 3 (30:10:60 v/v/v)[3] | Acetonitrile:0.1% Formic Acid in Water (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[5] |
| Column Temperature | Ambient[2] | 25°C[3] | 30°C[5] |
| Injection Volume | 10 µL[2] | Not Specified | 5 µL[5] |
| Detection | UV at 270 nm[2] | UV at 254 nm[3] | MS/MS |
| Run Time | 10 min[2] | Not Specified | 13 min[5] |
Experimental Protocols
Protocol 1: RP-HPLC Method with UV Detection
This protocol is based on a validated method for the simultaneous estimation of Lumacaftor and Ivacaftor in a pharmaceutical dosage form.[2]
-
Preparation of Mobile Phase: Prepare a mixture of methanol and water in the ratio of 65:35 (v/v). Degas the mobile phase by sonication for 15 minutes.
-
Chromatographic System: Use a Symmetry C18 column (4.6 x 150 mm, 5 µm). Set the flow rate to 1.0 mL/min and maintain the column at ambient temperature.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Lumacaftor in the mobile phase to achieve a known concentration.
-
Injection: Inject 10 µL of the sample solution into the HPLC system.
-
Detection: Monitor the eluent at a wavelength of 270 nm.[2]
-
Analysis: The retention time for Lumacaftor is expected to be approximately 2.460 minutes.[2]
Protocol 2: LC-MS/MS Method for Bioanalysis
This protocol is adapted from a method for the analysis of Lumacaftor in plasma and sputum.[5]
-
Sample Pretreatment: For plasma or sputum samples, a protein precipitation step is typically required. Add a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound) to the sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic System: Utilize a Waters C8 column (3.9 x 150 mm, 5 µm). The mobile phase consists of acetonitrile and 0.1% formic acid in water (60:40 v/v) delivered at a flow rate of 1.0 mL/min. The column temperature is maintained at 30°C.
-
Injection: Inject 5 µL of the supernatant from the pretreated sample.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI). Monitor the specific mass transitions for Lumacaftor and this compound.
-
Quantification: Create a calibration curve by analyzing standards with known concentrations of Lumacaftor and a fixed concentration of this compound. The concentration of Lumacaftor in the unknown samples is determined by the ratio of the peak area of Lumacaftor to that of this compound.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase.
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. A change in peak shape is often an early indicator of column failure.[7]
-
-
Possible Cause: Extracolumn dead volume.
-
Solution: Check all fittings and tubing for proper connections. Use tubing with the smallest possible inner diameter.
-
Issue 2: Retention Time Shifts
-
Possible Cause: Inconsistent mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing. If using a gradient, ensure the pump is functioning correctly.
-
-
Possible Cause: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a stable temperature.[5]
-
-
Possible Cause: Column equilibration.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting the first sample.
-
Issue 3: Low Signal Intensity or Sensitivity
-
Possible Cause (LC-MS/MS): Suboptimal ionization.
-
Solution: Optimize the mass spectrometer source parameters, such as capillary voltage, gas flow, and temperature. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.[5]
-
-
Possible Cause: Sample loss during preparation.
-
Solution: Review the sample preparation procedure. Ensure complete extraction and minimize transfer steps. The use of an internal standard like this compound helps to correct for sample loss.
-
-
Possible Cause (UV): Incorrect detection wavelength.
Issue 4: No Peaks Detected
-
Possible Cause: Injection failure.
-
Solution: Check the autosampler for any errors. Ensure the correct sample vial is being accessed and that the injection needle is not clogged.[8]
-
-
Possible Cause: Detector issue.
-
Solution: Verify that the detector (UV lamp or mass spectrometer) is turned on and functioning correctly. Check the detector settings.[9]
-
-
Possible Cause: Sample degradation.
-
Solution: Ensure the stability of this compound in the prepared sample solution. Store samples appropriately, often at low temperatures, before analysis.
-
Visualizations
Caption: Experimental workflow for the bioanalysis of Lumacaftor using this compound as an internal standard.
Caption: A decision tree for troubleshooting common chromatography issues encountered during this compound analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A New Validated Rp-Hplc Method for the Determination of Lumacaftor and Ivacaftor in its Bulk and Pharmaceutical Dosage Forms : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. troubleshooting! - Chromatography Forum [chromforum.org]
managing potential cross-contamination with unlabeled Lumacaftor
Welcome to the technical support center for the use of unlabeled Lumacaftor in research settings. This resource provides troubleshooting guidance and answers to frequently asked questions to help you manage potential cross-contamination and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lumacaftor and what is its mechanism of action?
Lumacaftor is a small molecule drug that acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Specifically, it aids in the proper folding and processing of the F508del-CFTR mutant protein, which is the most common mutation causing cystic fibrosis.[1][2] This mutation leads to misfolding of the CFTR protein, causing it to be retained in the endoplasmic reticulum (ER) and targeted for degradation, thus preventing it from reaching the cell surface to function as a chloride ion channel.[1] Lumacaftor improves the conformational stability of the F508del-CFTR protein, increasing its trafficking to the cell membrane.[1][3][4] However, even with Lumacaftor, the rescued F508del-CFTR protein exhibits defective channel gating, which is why it is often used in combination with a potentiator like Ivacaftor, which increases the channel open probability.[5]
Q2: What are the best practices for handling and storing unlabeled Lumacaftor to prevent contamination?
To minimize the risk of cross-contamination, it is crucial to follow strict laboratory protocols. Handle Lumacaftor in a designated area, away from other experiments, particularly those involving different cell lines or compounds. Use dedicated personal protective equipment (PPE), including gloves and a lab coat. When preparing solutions, use sterile, disposable equipment whenever possible. For storage, keep the container tightly closed in a dry, cool, and well-ventilated place.[6] It is recommended to store Lumacaftor at controlled room temperature (20-25°C or 68-77°F), with excursions permitted to 15-30°C (59-86°F).[7] Prepare aliquots of stock solutions to minimize the number of freeze-thaw cycles and reduce the chance of contamination of the entire stock.
Q3: What are the common sources of cross-contamination in a laboratory setting?
Cross-contamination in a cell culture laboratory can arise from several sources, including:
-
Personnel: Poor aseptic technique, not changing gloves between handling different cell lines or compounds.[8]
-
Equipment: Using the same pipettes, flasks, or other labware for different cell lines or treatments without proper sterilization.[3][4]
-
Reagents: Contaminated media, sera, or other solutions.[5] It is advisable to use certified, contamination-free reagents.[3]
-
Environment: Aerosols generated during handling of cultures, or airborne dust and spores.[3]
-
Mislabeling: Incorrectly labeled flasks or tubes leading to the accidental mixing of cell lines or treatments.[4]
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Results in Functional Assays
Issue: You are observing variable or unexpected results in your CFTR functional assays (e.g., Forskolin-Induced Swelling or Ussing Chamber) after treating cells with Lumacaftor.
Possible Cause: Cross-contamination with an unknown compound that may be interfering with the assay, or inaccurate concentration of Lumacaftor due to handling errors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected functional assay results.
Detailed Steps:
-
Verify Calculations: Double-check all calculations for dilutions of your Lumacaftor stock solution.
-
Prepare Fresh Stock: Prepare a new stock solution of Lumacaftor from the original powder.
-
Check Reagents: Test your cell culture media and other assay reagents for contamination.
-
Analytical Verification: If the problem persists, use HPLC or LC-MS/MS to confirm the concentration and purity of your Lumacaftor stock solution.
-
Review Practices: Observe your laboratory's aseptic techniques to identify potential sources of contamination.[3]
-
Quarantine New Cells: Always quarantine and test new cell lines for contamination before introducing them into your general cell stock.[3]
Guide 2: Detecting Lumacaftor Cross-Contamination in a "Control" Sample
Issue: You suspect that a supposedly untreated control sample in your experiment has been contaminated with Lumacaftor.
Possible Cause: Accidental addition of Lumacaftor to the control well, aerosol-based contamination, or use of contaminated labware or media.
Detection and Confirmation Workflow:
Caption: Workflow for detecting and confirming Lumacaftor cross-contamination.
Detailed Steps:
-
Sample Collection: Carefully collect the cell culture supernatant or prepare a cell lysate from the suspected control sample.
-
Sample Preparation: Prepare the sample for analysis. This may involve protein precipitation with acetonitrile followed by centrifugation and filtration.[9][10]
-
Analytical Method: Use a validated HPLC or LC-MS/MS method to analyze the sample for the presence of Lumacaftor.
-
Comparison: Compare the resulting chromatogram to that of a known standard of Lumacaftor. The presence of a peak with the same retention time and/or mass-to-charge ratio confirms contamination.
Quantitative Data Summary
Table 1: HPLC Parameters for Lumacaftor Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250mm x 4.6mm; 5µm)[11] | Symmetry C18 (4.6x150mm, 5µ) | Waters C8 (3.9 x 150 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (80:20 v/v)[11] | Methanol:Water (65:35 v/v) | Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)[9] |
| Flow Rate | 1 mL/min[11] | 1 mL/min | 1 mL/min[9] |
| Detection (UV) | 259 nm[11] | 270 nm | 295 nm[9] |
| Linearity Range | 50-250 µg/mL[11] | 45-225 µg/mL | 1-80 µg/mL[9] |
| Retention Time | Not specified | 2.460 min | 5.4 min[9] |
Table 2: Expected Outcomes of Lumacaftor Treatment in Functional Assays
| Assay | Cell Type | Expected Outcome with Lumacaftor | Reference |
| Forskolin-Induced Swelling | Intestinal Organoids (F508del/F508del) | Increased swelling upon forskolin stimulation compared to untreated controls. | [12][13] |
| Ussing Chamber | Bronchial Epithelial Cells (F508del/F508del) | Partial rescue of CFTR-mediated chloride current. | [14][15] |
| Sweat Chloride Test (in vivo) | Human Subjects (F508del/F508del) | Reduction in sweat chloride concentration. | [16] |
Experimental Protocols
Protocol 1: HPLC-UV for Detection of Lumacaftor Contamination
Objective: To detect the presence of Lumacaftor in a cell culture supernatant sample.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250mm x 4.6mm; 5µm)[11]
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Syringe filters (0.45 µm)
-
Sample vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and phosphate buffer in an 80:20 v/v ratio.[11] Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of Lumacaftor in a suitable solvent (e.g., DMSO) and dilute it with the mobile phase to create a standard of known concentration (e.g., 10 µg/mL).
-
Sample Preparation: a. Collect 1 mL of the cell culture supernatant. b. Add an equal volume of acetonitrile to precipitate proteins. c. Vortex and centrifuge at 10,000 x g for 10 minutes.[9] d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Set the flow rate to 1 mL/min and the UV detection wavelength to 259 nm.[11] b. Inject 20 µL of the prepared standard and sample. c. Record the chromatograms.
-
Data Analysis: Compare the retention time of any peaks in the sample chromatogram with the retention time of the Lumacaftor standard. The presence of a peak at the same retention time indicates contamination.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay
Objective: To assess the functional rescue of F508del-CFTR by Lumacaftor in intestinal organoids.
Materials:
-
Intestinal organoids cultured in Matrigel
-
Culture medium
-
Forskolin solution (e.g., 10 µM final concentration)[17]
-
Lumacaftor solution
-
96-well plate
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Organoid Seeding: Seed 30-80 organoids per well in a 96-well plate with Matrigel.[12]
-
Lumacaftor Treatment: Treat the organoids with Lumacaftor at the desired concentration (e.g., 3 µM) for 18-24 hours.[12] Include untreated wells as a negative control.
-
Assay Buffer: Replace the culture medium with an appropriate assay buffer (e.g., Krebs-Ringer Bicarbonate buffer).[17]
-
Baseline Imaging: Acquire baseline images (Time 0) of the organoids.
-
Forskolin Stimulation: Add forskolin to the wells to a final concentration of 10 µM.[17]
-
Time-Lapse Imaging: Acquire images at regular intervals for up to 120 minutes.[17]
-
Data Analysis: Quantify the change in organoid area over time relative to the baseline.[17] A greater increase in area in the Lumacaftor-treated wells compared to the control indicates functional rescue of CFTR. The area under the curve (AUC) can be calculated as a measure of CFTR activity.[18]
Signaling Pathway and Workflow Diagrams
CFTR Protein Processing and Trafficking Pathway
Caption: The CFTR protein processing and trafficking pathway.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. What are the common causes of cell line cross-contamination in the laboratory? | AAT Bioquest [aatbio.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. biocompare.com [biocompare.com]
- 9. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. ijrpns.com [ijrpns.com]
- 12. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. stemcell.com [stemcell.com]
- 18. huborganoids.nl [huborganoids.nl]
Validation & Comparative
Validating an Internal Standard for Lumacaftor Quantification in Clinical Trials: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in clinical trials is paramount. This guide provides a comprehensive comparison of Lumacaftor-d4 as an internal standard for the bioanalysis of Lumacaftor, a key component in cystic fibrosis treatment. We present supporting experimental data for this compound and compare its performance with alternative internal standards.
The selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variability. Stable isotope-labeled (SIL) internal standards are generally considered the gold standard due to their similar physicochemical properties to the analyte. This guide focuses on the validation of this compound, a SIL internal standard for Lumacaftor, and provides a comparative overview of other commonly used internal standards.
Performance Comparison of Internal Standards for Lumacaftor Quantification
The following tables summarize the quantitative performance data for this compound and alternative internal standards used in the quantification of Lumacaftor in biological matrices.
Table 1: Performance Data for this compound as an Internal Standard
| Parameter | Matrix | Method | Results |
| Linearity (Quantification Range) | Human Plasma & Breast Milk | LC-HRMS | 0.050–100 µg/mL |
| Accuracy | Human Plasma & Breast Milk | LC-HRMS | 93–106% |
| Precision (CV%) | Human Plasma & Breast Milk | LC-HRMS | < 8% |
| Carry-over | Human Plasma & Breast Milk | LC-HRMS | < 7% for Lumacaftor, < 1% for this compound |
Table 2: Performance Data for Alternative Internal Standards for Lumacaftor Quantification
| Internal Standard | Parameter | Matrix | Method | Results for Lumacaftor |
| Ivacaftor-d9 | Linearity (Quantification Range) | Plasma & Sputum | LC-MS/MS | 0.01 to 10.0 mg/L[1] |
| Accuracy | Plasma & Sputum | LC-MS/MS | 95.8% to 112.9% (above LLOQ)[1] | |
| Precision (CV%) | Plasma & Sputum | LC-MS/MS | < 6.7% (above LLOQ)[1] | |
| Tezacaftor | Linearity (Quantification Range) | Human Plasma | LC-MS | 10-400 ng/mL |
| Accuracy | Human Plasma | LC-MS | Within 80-120% for at least 67% of samples | |
| Precision (CV%) | Human Plasma | LC-MS | < 15% (Intra- and inter-batch) | |
| Avanafil | Linearity (Quantification Range) | Pharmaceutical Formulations | HPLC | 90, 120, 150, 175, and 200 µg/mL (for Lumacaftor)[2] |
| Accuracy (% Recovery) | Pharmaceutical Formulations | HPLC | Not explicitly stated for Lumacaftor | |
| Precision (%RSD) | Pharmaceutical Formulations | HPLC | Not explicitly stated for Lumacaftor | |
| Zileuton | Linearity (Quantification Range) | Pooled Human Plasma | LC-MS/MS | 5 – 5000 ng/ml (for Lapatinib, as an example of use)[3] |
| Accuracy | Pooled Human Plasma | LC-MS/MS | Within 100 ± 10% (for Lapatinib)[3] | |
| Precision (CV%) | Pooled Human Plasma | LC-MS/MS | < 11% (for Lapatinib)[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key experiments cited in this guide.
Method for the Quantification of Lumacaftor using this compound Internal Standard by LC-HRMS
This method is adapted from a study validating the quantification of CFTR modulators in human plasma and breast milk.
-
Sample Preparation:
-
To 50 µL of plasma or breast milk, add 600 µL of methanol containing the isotopic-labeled internal standard, this compound.
-
Vortex to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
The supernatant is then used for analysis.
-
-
Liquid Chromatography:
-
The chromatographic separation is performed on a liquid chromatography system.
-
The specific column, mobile phases, and gradient conditions should be optimized to ensure sufficient separation of Lumacaftor from other matrix components.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
The eluent from the LC system is introduced into the HRMS instrument.
-
The mass spectrometer is operated in a high-resolution mode to ensure high sensitivity and selectivity.
-
The specific mass-to-charge ratios (m/z) for Lumacaftor and this compound are monitored for quantification.
-
-
Data Analysis:
-
The concentration of Lumacaftor in the samples is determined by calculating the ratio of the peak area of Lumacaftor to the peak area of this compound and comparing it to a calibration curve.
-
Method for the Quantification of Lumaca-ftor using Ivacaftor-d9 Internal Standard by LC-MS/MS
This method is based on a validated assay for the simultaneous quantification of multiple CFTR modulators.[1]
-
Sample Preparation:
-
A small sample volume (20 µL) of plasma or sputum is used.
-
A protein precipitation solution containing the internal standard, Ivacaftor-d9, is added in a single step.
-
The mixture is vortexed and centrifuged to remove precipitated proteins.
-
The resulting supernatant is analyzed.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The analysis is performed using an LC-MS/MS system with a total run time of 6 minutes.
-
The method is validated for selectivity, carryover, linearity, accuracy and precision, dilution, matrix effects, and stability.
-
Visualizing the Workflow and Mechanism of Action
Diagrams are powerful tools for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for internal standard validation and the signaling pathway of Lumacaftor.
Caption: Experimental workflow for the validation of an internal standard for Lumacaftor quantification.
Caption: Mechanism of action of Lumacaftor on the F508del-CFTR protein trafficking pathway.
Conclusion
The validation data presented in this guide demonstrates that this compound is a suitable and robust internal standard for the quantification of Lumacaftor in clinical trials. Its performance characteristics, including linearity, accuracy, and precision, meet the stringent requirements for bioanalytical method validation. While alternative internal standards have been successfully used, the ideal choice of a stable isotope-labeled internal standard like this compound is generally preferred to minimize analytical variability and ensure the highest quality data in clinical drug development. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers and scientists in the field.
References
The Analytical Edge: A Comparative Analysis of Lumacaftor-d4 and Other Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lumacaftor, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comparative analysis of Lumacaftor-d4, a deuterated stable isotope-labeled internal standard, against other commonly employed internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.[1] This guide will delve into the performance characteristics of this compound and compare it with non-deuterated alternatives, supported by experimental data from published literature.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of an LC-MS/MS method. Key validation parameters such as linearity, accuracy, precision, recovery, and matrix effect are critically evaluated to determine the suitability of an internal standard. The following tables summarize the performance data for Lumacaftor quantification using this compound and other non-deuterated internal standards, as reported in various studies.
Table 1: Performance Data for Lumacaftor Quantification using this compound as an Internal Standard
| Parameter | Reported Performance | Reference |
| Linearity (Range) | 0.050–100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Accuracy (% Mean) | 93–106% | [2] |
| Precision (% CV) | < 8% | [2] |
| Matrix Effect | No significant matrix effect reported | [3] |
| Recovery | Data not explicitly provided, but consistent performance suggests good recovery |
Table 2: Performance Data for Lumacaftor Quantification using Non-Deuterated Internal Standards
| Internal Standard | Linearity (Range) | Correlation Coefficient (r²) | Accuracy (% Mean) | Precision (% CV) | Reference |
| Tezacaftor | 10-400 ng/mL | Not explicitly stated | 80-120% | < 15% | [4] |
| Avanafil | 90-200 µg/mL | Not explicitly stated | Good recovery reported | Good precision reported | [5] |
| IVA-carboxylate & hydroxymethyl-IVA | 0.01 to 10 μg/mL | > 0.9954 | Good accuracy reported | Good precision reported | [6] |
The primary advantage of using a deuterated internal standard like this compound lies in its ability to effectively compensate for matrix effects.[7] Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, are a significant source of variability and inaccuracy in LC-MS/MS assays.[8] Since this compound has nearly identical chromatographic retention time and ionization efficiency to Lumacaftor, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[9] Non-deuterated internal standards, while structurally similar, may have different retention times and ionization characteristics, leading to less effective compensation for matrix effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for the quantification of Lumacaftor using LC-MS/MS with different internal standards.
Method 1: Quantification of Lumacaftor using this compound Internal Standard
This method is adapted from a study focused on the therapeutic drug monitoring of CFTR modulators.[2]
-
Sample Preparation: Protein precipitation. To a plasma or breast milk sample, an internal standard working solution containing this compound is added, followed by a precipitation solvent (e.g., methanol or acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation: Reversed-phase liquid chromatography is performed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is typically used to separate Lumacaftor from other matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization is used for detection. The specific precursor-to-product ion transitions for Lumacaftor and this compound are monitored for quantification. For example, a transition of m/z 453.1 → 197.2 for lumacaftor and 457.1 → 201.2 for this compound has been reported.
Method 2: Quantification of Lumacaftor using a Non-Deuterated Internal Standard (e.g., Tezacaftor)
This protocol is based on a method developed for the simultaneous determination of Lumacaftor and Ivacaftor.[4]
-
Sample Preparation: Similar to the method with the deuterated standard, protein precipitation is a common sample preparation technique. A fixed concentration of the internal standard (e.g., Tezacaftor) is added to the samples, followed by a precipitation agent. After centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Chromatographic Separation: A C18 column with a gradient elution is typically employed. The mobile phase composition and gradient are optimized to achieve good separation between Lumacaftor, the internal standard, and any potential interfering substances.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in MRM mode. The specific ion transitions for Lumacaftor and the chosen non-deuterated internal standard are monitored.
Visualizing Key Processes
To further aid in the understanding of the context of Lumacaftor's application and the analytical workflow, the following diagrams are provided.
Caption: Mechanism of action of Lumacaftor on the F508del-CFTR protein.
Caption: A typical experimental workflow for the bioanalysis of Lumacaftor using LC-MS/MS.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Lumacaftor. While non-deuterated internal standards can be utilized, the evidence strongly supports the superiority of a stable isotope-labeled internal standard like this compound. Its ability to closely mimic the analyte's behavior, particularly in compensating for matrix effects, leads to enhanced accuracy, precision, and overall data quality. For researchers and drug development professionals seeking the highest level of confidence in their quantitative results, this compound is the recommended internal standard for the bioanalysis of Lumacaftor.
References
- 1. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 2. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. texilajournal.com [texilajournal.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
Assessing the Performance of Lumacaftor-d4 Across Biological Fluids: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comparative assessment of Lumacaftor-d4's performance as an internal standard for the analysis of Lumacaftor in various biological fluids. The data presented is compiled from published analytical methods, offering a comprehensive overview for bioanalytical method development and validation.
Lumacaftor, a key component in the treatment of cystic fibrosis, acts as a corrector of the F508del-CFTR protein.[1][2] Its deuterated analog, this compound, is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate and precise quantification by correcting for variability in sample preparation and instrument response.[3][4][5] This guide details its performance in key biological matrices: plasma and sputum.
Comparative Performance Data
The following tables summarize the quantitative performance of analytical methods utilizing this compound for the determination of Lumacaftor in human plasma and sputum. These methods, primarily LC-MS/MS, demonstrate high sensitivity and accuracy.
Table 1: Performance of Lumacaftor Quantification in Human Plasma
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.01 - 10.0 mg/L | [6][7] |
| Correlation Coefficient (r²) | >0.9997 | [6][7] |
| Within-Run Accuracy | 99.7% - 116% (at LLOQ) | [6][7] |
| Between-Run Accuracy | 95.8% - 112.9% (>LLOQ) | [6][7] |
| Within-Run Precision | <12.7% (at LLOQ) | [7] |
| Between-Run Precision | <6.7% (>LLOQ) | [7] |
| Lower Limit of Quantification (LLOQ) | 0.01 mg/L | [6][7] |
Table 2: Performance of Lumacaftor Quantification in Human Sputum
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.01 - 10.0 mg/L | [6][7] |
| Correlation Coefficient (r²) | >0.9997 | [6][7] |
| Within-Run Accuracy | 99.7% - 116% (at LLOQ) | [6][7] |
| Between-Run Accuracy | 95.8% - 112.9% (>LLOQ) | [6][7] |
| Within-Run Precision | <12.7% (at LLOQ) | [7] |
| Between-Run Precision | <6.7% (>LLOQ) | [7] |
| Lower Limit of Quantification (LLOQ) | 0.01 mg/L | [6][7] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Lumacaftor in plasma or sputum using this compound as an internal standard, based on common methodologies.[6][7][8][9][10]
1. Sample Preparation:
-
A small sample volume (e.g., 20 µL) of plasma or sputum is used.[6][7]
-
Protein precipitation is achieved by adding a solution containing an organic solvent (e.g., acetonitrile) and the internal standard, this compound.[6][7]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 or C8 column.[9][10][11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate Lumacaftor and this compound from other matrix components.[8][12]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the bioanalytical workflow and the mechanism of action of Lumacaftor.
Bioanalytical workflow for Lumacaftor quantification.
Mechanism of action of Lumacaftor.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpns.com [ijrpns.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Lumacaftor and Lumacaftor-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Lumacaftor and its deuterated analog, Lumacaftor-d4. While direct comparative pharmacokinetic studies between the two are not available in published literature, this guide elucidates the role of this compound in pharmacokinetic analysis and presents a comprehensive overview of the known pharmacokinetic parameters of Lumacaftor, supported by experimental data and methodologies.
Understanding the Relationship: Lumacaftor and this compound
This compound is a stable isotope-labeled version of Lumacaftor, where four hydrogen atoms have been replaced with deuterium atoms. This modification makes this compound an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify Lumacaftor in biological samples.
The core principle behind using a deuterated internal standard is that its chemical and physical properties are nearly identical to the parent compound. This similarity ensures that it behaves in the same way as Lumacaftor during sample extraction, chromatographic separation, and ionization in the mass spectrometer. The mass difference allows the instrument to distinguish between the two compounds, enabling accurate and precise quantification of Lumacaftor. Due to this near-identical behavior, the pharmacokinetic profile of this compound is presumed to be equivalent to that of Lumacaftor, with negligible differences arising from the deuterium substitution (a phenomenon known as the "isotope effect").
Pharmacokinetic Profile of Lumacaftor
Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and is approved for use in combination with Ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation.[1][2] Its pharmacokinetic profile has been extensively studied in clinical trials.
Data Presentation: Key Pharmacokinetic Parameters of Lumacaftor
| Parameter | Value | Condition |
| Time to Maximum Concentration (Tmax) | ~4.0 hours | Following multiple oral doses in a fed state.[3] |
| Protein Binding | ~99% | Primarily to albumin.[3] |
| Apparent Volume of Distribution (Vd/F) | 86.0 ± 69.8 L | In cystic fibrosis patients following multiple doses.[3] |
| Half-life (t1/2) | ~26 hours | When administered alone. |
| Metabolism | Not extensively metabolized. | The majority of the dose is excreted unchanged. |
| Excretion | Primarily fecal. | The majority of the administered dose is recovered in feces. |
Experimental Protocols
The pharmacokinetic data for Lumacaftor has been generated through rigorous clinical trials. Below are representative methodologies employed in these studies.
Bioanalytical Method for Lumacaftor Quantification
A common method for the quantification of Lumacaftor in plasma samples is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An internal standard solution (containing this compound) is added to the plasma sample.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is transferred for analysis.
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
Flow Rate: A constant flow rate is maintained.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both Lumacaftor and this compound.
Clinical Pharmacokinetic Study Design
Pharmacokinetic parameters of Lumacaftor are typically determined in Phase 1, 2, and 3 clinical trials.[2]
Study Design:
-
Participants: Healthy volunteers or cystic fibrosis patients homozygous for the F508del-CFTR mutation.[2]
-
Dosing: Single or multiple oral doses of Lumacaftor, often in combination with Ivacaftor.[2]
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration.
-
Analysis: Plasma concentrations of Lumacaftor are determined using a validated bioanalytical method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling is used to calculate parameters such as Tmax, Cmax, AUC (Area Under the Curve), Vd/F, and t1/2.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
References
- 1. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and pharmacodynamics of lumacaftor and ivacaftor combination therapy in children aged 2-5 years with cystic fibrosis homozygous for F508del-CFTR: an open-label phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
A Researcher's Guide to Evaluating the Isotopic Purity of Commercially Available Lumacaftor-d4
For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, deuterated standards like Lumacaftor-d4 are indispensable tools. As a stable isotope-labeled internal standard, its isotopic purity is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive overview of the methodologies required to evaluate the isotopic purity of commercially available this compound, enabling researchers to independently verify the quality of these critical reagents.
While a direct comparison of isotopic purity across various commercial suppliers is challenging due to the limited availability of public-facing Certificates of Analysis (CoAs) with this specific data, this guide outlines the standard analytical techniques that should be employed for in-house validation. The primary methods for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
Researchers procuring this compound should request a Certificate of Analysis from the supplier that specifies the isotopic purity or deuterium enrichment. This data is crucial for accurate quantitation in experimental studies. While a comprehensive market-wide comparison is not feasible without access to proprietary supplier data, a typical specification for high-quality this compound would be an isotopic purity of ≥98%.
For context, a lot of this compound from MedchemExpress has been documented with a chemical purity of 99.84%; however, the isotopic purity was not explicitly stated on the publicly available data sheet.[1][2] Other suppliers of this compound include Simson Pharma Limited, Veeprho, and Aquigen Bio Sciences, who typically provide a Certificate of Analysis with their products upon purchase.[1][3][4]
A summary of expected data from a Certificate of Analysis is presented in the table below. Researchers should aim to obtain this information for their specific lot of this compound.
| Parameter | Description | Typical Specification |
| Chemical Purity | The percentage of the desired chemical compound in the material. | >98% |
| Isotopic Purity | The percentage of the deuterated isotopologue (d4) relative to all other isotopologues (d0-d3). | ≥98% |
| Deuterium Enrichment | The percentage of deuterium atoms at the labeled positions. | ≥99 atom % D |
| Major Isotopologue | The chemical formula of the most abundant deuterated species. | C₂₄H₁₄D₄F₂N₂O₅ |
Experimental Protocols
The following are detailed methodologies for the two primary techniques used to assess the isotopic purity of Lumacafor-d4.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination
Mass spectrometry is a powerful technique for determining the distribution of isotopologues in a sample. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.
-
-
Instrumentation and Conditions:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer Mode: Full scan mode with a mass range that includes the expected m/z of Lumacaftor (unlabeled) and this compound. For Lumacaftor (C₂₄H₁₈F₂N₂O₅, MW: 452.41) and this compound (C₂₄H₁₄D₄F₂N₂O₅, MW: 456.44), a scan range of m/z 400-500 would be appropriate.
-
Resolution: Set the instrument to a high resolution (>10,000) to resolve the isotopic peaks.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Acquire the full scan mass spectrum of the this compound peak.
-
Identify the monoisotopic peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of Lumacaftor.
-
Calculate the isotopic purity by determining the relative abundance of the d4 peak compared to the sum of all isotopologue peaks (d0 to d4). The formula is: Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
NMR spectroscopy, particularly ¹H NMR, is a highly accurate method for determining the level of deuterium incorporation by quantifying the residual protons at the deuterated positions.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte signals.
-
Add a known amount of an internal standard with a certified purity for quantitative analysis (qNMR).
-
-
Instrumentation and Conditions:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H (Proton).
-
Experiment: A standard quantitative ¹H NMR experiment.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the residual protons at the deuterated positions in the this compound molecule.
-
Integrate the signals of the residual protons and the signal of the internal standard.
-
Calculate the percentage of residual protons relative to the total expected protons at those positions in an unlabeled molecule. The deuterium enrichment is then calculated as: Deuterium Enrichment (%) = 100 - % Residual Protons
-
Visualizations
The following diagrams illustrate the workflow for evaluating the isotopic purity of this compound and the principle of mass spectrometry analysis.
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Visualization of mass spectrometry for isotopic analysis.
References
Inter-laboratory Comparison of Lumacaftor Quantification Utilizing Lumacaftor-d4 as an Internal Standard: A Comparative Guide
This guide provides an objective comparison of methodologies for the quantification of Lumacaftor in biological matrices, with a specific focus on methods employing Lumacaftor-d4 as a stable isotope-labeled internal standard. The data and protocols presented are compiled from various validated bioanalytical methods to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate quantification strategies.
Data Presentation: Quantitative Method Performance
The following tables summarize the performance characteristics of different validated LC-MS/MS methods for Lumacaftor quantification. These metrics are essential for assessing the reliability, sensitivity, and accuracy of an analytical method.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Lumacaftor | Lumacaftor | Lumacaftor |
| Internal Standard | This compound | Not Specified | Not Specified |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma and Sputum |
| Linearity Range | Not Specified | 0.01 to 10 µg/mL[1] | 0.01 to 10.0 mg/L[2] |
| Correlation Coefficient (R²) | Not Specified | >0.9954[1] | >0.9997[2] |
| Lower Limit of Quantification (LLOQ) | Not Specified | Not Specified | 0.01 mg/L[3] |
| Within-run Accuracy | Not Specified | Not Specified | 99.7% to 116% at LLOQ[2][3] |
| Between-run Accuracy | Not Specified | Not Specified | 95.8% to 112.9% above LLOQ[2][3] |
| Within-run Precision (%CV) | Not Specified | Not Specified | <12.7% for LLOQ[2][3] |
| Between-run Precision (%CV) | Not Specified | Not Specified | <6.7% for higher concentrations[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are the key experimental protocols extracted from published studies.
Method 1: LC-MS/MS with this compound
This method was utilized in a bioequivalence study and provides a detailed protocol for plasma sample analysis.[4]
-
Sample Preparation:
-
To a 500-μL aliquot of plasma, add 50 μL of an internal standard working solution containing 1500.0 ng/mL of this compound.[4]
-
Perform protein precipitation by adding 900 μL of acetonitrile.[4]
-
Vortex and centrifuge the samples.[4]
-
Combine 100 μL of the resulting supernatant with 900 μL of 50% methanol.[4]
-
Vortex and centrifuge the final mixture.[4]
-
Inject a 3.0-μL aliquot into the LC-MS/MS system.[4]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: General LC-MS/MS for Lumacaftor
This method describes a validated assay for the simultaneous quantification of several cystic fibrosis transmembrane conductance regulator (CFTR) modulators.
-
Sample Preparation:
-
Utilizes a small sample volume (20 µL) and a simple protein precipitation step where the precipitation solution and internal standard are added in one step.[2]
-
-
Liquid Chromatography:
-
Total Run Time: 6 minutes[2]
-
-
Mass Spectrometry:
-
The method was validated for selectivity, carryover, linearity, accuracy and precision, dilution, matrix effects, and stability.[2]
-
Experimental Workflow for Lumacaftor Quantification
The following diagram illustrates a typical workflow for the quantification of Lumacaftor in biological samples using LC-MS/MS with an internal standard.
Caption: Workflow for Lumacaftor quantification using LC-MS/MS.
References
- 1. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Demonstrating Bioequivalence for a Lumacaftor Monosubstance Formulation Versus Orkambi® (Lumacaftor/Ivacaftor) in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Crucial Role of Deuterated Internal Standards in Regulatory Submissions: A Lumacaftor Case Study
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and regulatory submissions, the precision and reliability of bioanalytical data are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become a cornerstone of robust quantitative bioanalysis. This guide provides a comparative overview of the performance characteristics of using a deuterated internal standard, such as a hypothetical Lumacaftor-d4, versus non-deuterated analogues or other surrogates in the bioanalytical method development for Lumacaftor, a key component in cystic fibrosis treatment.
The "Deuterium Switch" and its Analytical Advantages
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a better safety profile.[1][2][3] This "deuterium switch" approach has led to the development of new chemical entities with tangible clinical benefits.[1][4][5] While the focus of this guide is on the analytical application of deuterated compounds, the underlying principle of altered physicochemical properties is key to their value as internal standards.
From a regulatory standpoint, deuterated drugs are often considered new chemical entities by agencies like the FDA, offering potential for market exclusivity.[1][5] The development of a deuterated version of an existing drug may also benefit from a more streamlined 505(b)(2) regulatory pathway, which allows for the leveraging of existing data from the non-deuterated counterpart.[1][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of an internal standard is a critical decision in the development of bioanalytical methods for regulatory submission. An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, compensating for variability. Deuterated standards are widely recognized as the gold standard for mass spectrometry-based bioanalysis.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Characteristic | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Analogue/Surrogate IS |
| Co-elution with Analyte | Nearly identical chromatographic retention time.[6] | May have different retention times, leading to differential matrix effects. |
| Matrix Effect Compensation | Excellent compensation for ion suppression or enhancement due to identical ionization properties.[6][7] | Prone to differential matrix effects, which can compromise data accuracy.[7] |
| Extraction Recovery | Identical extraction behavior to the analyte. | May have different extraction efficiencies, introducing variability. |
| Regulatory Acceptance | Highly recommended by regulatory agencies like the EMA.[7][8] | May face greater scrutiny and require more extensive validation to justify its use.[7] |
| Accuracy and Precision | Leads to high accuracy and precision in quantitative results.[8] | Can result in assay bias and increased variability.[7] |
| Method Development Time | Can significantly reduce method development time.[7] | May require more extensive troubleshooting and optimization. |
| Cost | Higher initial cost of synthesis. | Lower initial cost. |
Experimental Protocols for Bioanalytical Method Validation
A robust bioanalytical method validation is a prerequisite for the acceptance of pharmacokinetic data by regulatory authorities. The following outlines a typical experimental protocol for the quantification of Lumacaftor in a biological matrix (e.g., plasma) using a deuterated internal standard.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Lumacaftor and the deuterated internal standard are monitored.
-
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Workflow and Rationale
Diagram 1: Bioanalytical Workflow for Lumacaftor Quantification
A typical workflow for the quantification of Lumacaftor in plasma using a deuterated internal standard.
Diagram 2: Rationale for Using a Deuterated Internal Standard
The parallel behavior of a deuterated internal standard and the analyte throughout the analytical process ensures accurate quantification.
Conclusion
While specific performance data for this compound as a therapeutic agent is not publicly available, the principles guiding the use of deuterated compounds in pharmaceutical sciences are well-established. For regulatory submissions requiring the quantification of Lumacaftor in biological matrices, the use of a deuterated internal standard like this compound is the industry best practice. It provides superior accuracy, precision, and robustness compared to non-deuterated analogues, thereby strengthening the reliability of the submitted data and streamlining the regulatory review process. The initial investment in synthesizing a deuterated internal standard is often offset by the significant advantages in method development, validation, and the overall quality of the resulting pharmacokinetic data.
References
- 1. salamandra.net [salamandra.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. texilajournal.com [texilajournal.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lumacaftor-d4: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Lumacaftor-d4, a deuterated analog of Lumacaftor, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its handling and disposal, ensuring the safety of researchers and the integrity of the workspace.
Hazard Identification and Safety Precautions
Lumacaftor is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective, chemical-resistant gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust is generated.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station are mandatory.[1]
Chemical Hazard Classification
The following table summarizes the GHS hazard classifications for Lumacaftor. As a deuterated analog, this compound should be handled with the same precautions.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
Experimental Workflow for Disposal
Detailed Methodologies
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, and any materials heavily contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be collected separately.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, compatible waste container. Halogenated and non-halogenated solvent wastes should generally be segregated.[3]
-
Sharps and Glassware: Contaminated sharps (needles, scalpels) and broken glassware must be placed in a designated sharps container.
2. Container Management:
-
All waste containers must be made of a compatible material and have a tightly fitting cap.[3]
-
Containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Existing labels should not be removed or written over.[4]
-
Do not overfill containers; allow for at least 10% headspace for expansion.[4]
3. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing full PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
All cleanup materials must be collected and disposed of as hazardous waste.
4. Final Disposal:
-
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
The disposal of the collected waste must be handled by a certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4]
Logical Decision Pathway for Disposal
This diagram illustrates the decision-making process for handling waste related to this compound.
References
Personal protective equipment for handling Lumacaftor-d4
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Lumacaftor-d4. The following procedures are based on the safety data sheet (SDS) for the parent compound, Lumacaftor, and general best practices for handling chemical compounds in a laboratory setting. Always consult the specific SDS provided by your supplier for this compound and adhere to your institution's safety protocols.
Hazard Identification and Precautionary Statements
Lumacaftor is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with care to avoid exposure.
Signal Word: Warning[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles with side-shields or face shield | Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. |
| Skin and Body Protection | Impervious clothing, Lab coat | Long-sleeved lab coat. Additional protective clothing may be required based on the scale of work. |
| Respiratory Protection | Suitable respirator | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for spill cleanup. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Avoid inhalation of dust or fumes.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Remove contaminated clothing and wash before reuse.[4]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is typically -20°C for long-term stability. Always check the supplier's recommendation.
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[1] Prevent further leakage or spillage if safe to do so.[1]
-
Absorb: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Dispose: Dispose of contaminated material according to institutional and local regulations.[1]
Waste Disposal:
-
Dispose of waste material in accordance with federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or watercourses.[1]
-
Contaminated packaging should be treated as the product itself.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
